Technical Documentation Center

5-(2-Furyl)-3-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Furyl)-3-methyl-1H-pyrazole

Core Science & Biosynthesis

Foundational

5-(2-Furyl)-3-methyl-1H-pyrazole: Structural Architecture and Synthetic Protocols

This guide provides an in-depth technical analysis of 5-(2-Furyl)-3-methyl-1H-pyrazole , a heteroaromatic scaffold critical in coordination chemistry and medicinal compound design. Executive Summary 5-(2-Furyl)-3-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(2-Furyl)-3-methyl-1H-pyrazole , a heteroaromatic scaffold critical in coordination chemistry and medicinal compound design.

Executive Summary

5-(2-Furyl)-3-methyl-1H-pyrazole (often referred to interchangeably as 3-(2-furyl)-5-methyl-1H-pyrazole due to annular tautomerism) represents a "privileged structure" in drug discovery. It combines the electron-rich, lipophilic furan ring with the hydrogen-bond-donating/accepting capability of the pyrazole core. This bifunctional nature makes it an ideal ligand for transition metal coordination and a versatile pharmacophore for kinase inhibition and anti-inflammatory therapeutics.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[1][3]
  • IUPAC Name: 5-(Furan-2-yl)-3-methyl-1H-pyrazole

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Key Structural Features:

    • Pyrazole Core: A 5-membered diazole ring exhibiting aromaticity and amphoteric properties.

    • Furan Moiety: Attached at the C5 (or C3) position, providing a heteroaromatic donor site.

    • Methyl Group: Attached at the C3 (or C5) position, adding steric bulk and lipophilicity.

Annular Tautomerism

A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism . The hydrogen atom on the nitrogen rapidly migrates between N1 and N2. Consequently, the 3- and 5-positions are chemically equivalent in solution unless a fixed substituent is present on the nitrogen.

Mechanism of Tautomeric Equilibrium: In the solid state, one tautomer may predominate due to hydrogen bonding networks, but in solution, the species exist in rapid equilibrium.

Tautomerism cluster_properties Physicochemical Impact T1 5-(2-Furyl)-3-methyl-1H-pyrazole (Tautomer A) T2 3-(2-Furyl)-5-methyl-1H-pyrazole (Tautomer B) T1->T2 Proton Transfer (Fast) P1 Identical NMR Signals (Averaged in solution) T1->P1 P2 Dual Binding Modes (N1 or N2 coordination) T2->P2

Figure 1: Annular tautomerism renders the C3 and C5 positions equivalent in the unsubstituted parent compound.

Synthetic Methodology

The most robust route to 5-(2-Furyl)-3-methyl-1H-pyrazole is the Paal-Knorr type condensation of a 1,3-diketone with hydrazine. This protocol is preferred for its high atom economy and scalability.

Reaction Pathway

The precursor, 1-(2-furyl)-1,3-butanedione (also known as furoylacetone), reacts with hydrazine hydrate . The reaction proceeds via a hydrazone intermediate followed by cyclization and dehydration.

Synthesis Reactants 1-(2-Furyl)-1,3-butanedione + Hydrazine Hydrate Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation (-H₂O) Product 5-(2-Furyl)-3-methyl- 1H-pyrazole Intermediate->Product Cyclization & Dehydration (-H₂O)

Figure 2: Synthetic pathway via condensation of 1,3-diketone with hydrazine.

Detailed Experimental Protocol

Objective: Synthesis of 5-(2-Furyl)-3-methyl-1H-pyrazole on a 10 mmol scale.

Reagents:

  • 1-(2-Furyl)-1,3-butanedione (Furoylacetone): 1.52 g (10 mmol)

  • Hydrazine hydrate (80%): 0.75 mL (~12 mmol)

  • Ethanol (Absolute): 20 mL

  • Acetic Acid (Catalytic, optional): 2-3 drops

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.52 g of furoylacetone in 15 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (0.75 mL) dropwise to the stirring solution at room temperature. Exothermicity Warning: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 50 g).

    • The solid product typically precipitates immediately.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from ethanol/water (9:1) to yield colorless or pale yellow crystals.

Validation Criteria:

  • Yield: Expected range 75–90%.

  • Melting Point: The product should be a crystalline solid. (Note: While simple pyrazoles melt ~70°C, the furan substituent typically raises the MP; expect >100°C for purified crystals).

Physicochemical & Spectral Properties[1][5][6]

Predicted Spectral Data (NMR)

Characterization relies on the distinct chemical shifts of the furan and pyrazole protons.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 13.0–13.5Broad SingletPyrazole NH (Exchangeable)
7.7–7.8DoubletFuran H5
6.6–6.7DoubletFuran H3
6.5–6.6MultipletFuran H4
6.3–6.4SingletPyrazole H4 (Characteristic)
2.2–2.3SingletMethyl CH₃
¹³C NMR ~140–150QuaternaryPyrazole C3/C5
~103–105CHPyrazole C4
~13-14CH₃Methyl Carbon
Solubility Profile
  • Soluble: DMSO, Methanol, Ethanol, Ethyl Acetate.

  • Sparingly Soluble: Chloroform, Dichloromethane.

  • Insoluble: Water (neutral pH). Solubility in water increases significantly at low pH (protonation of N2) or high pH (deprotonation of N1).

Applications in Research & Development

Coordination Chemistry (Ligand Behavior)

The 5-(2-furyl)-3-methyl-1H-pyrazole scaffold acts as a versatile ligand.

  • Monodentate: Coordination via the pyridinic nitrogen (N2) of the pyrazole ring.[1]

  • Bidentate (N,O-Donor): In specific geometries, the furan oxygen can participate in weak chelation, although the 5-membered ring geometry makes this strained. More commonly, it serves as a building block for Schiff bases (when derivatized at C4) to form robust N,N or N,O chelates with transition metals (Cu, Ni, Co).

Medicinal Chemistry Pharmacophore

This scaffold is a bioisostere for various biaryl systems found in kinase inhibitors.

  • Kinase Binding: The pyrazole NH and N2 act as a donor-acceptor pair, mimicking the adenine hinge-binding motif in ATP.

  • Lipophilicity: The furan ring occupies hydrophobic pockets (e.g., the gatekeeper region) in enzyme active sites.

  • Derivatization: The C4 position is highly nucleophilic, allowing for easy functionalization (e.g., halogenation, formylation) to expand the structure-activity relationship (SAR).

References

  • Synthesis of Pyrazoles via 1,3-Diketones

    • Title: Synthesis of 3,5-disubstituted pyrazoles from 1,3-diketones and hydrazine.[2]

    • Source:Organic Chemistry Portal / Journal of Heterocyclic Chemistry.
    • Context: Standard Paal-Knorr condens
  • Structural Analysis of Furan-Pyrazole Systems

    • Title: Crystal structure and tautomerism of 3(5)-aryl-5(3)-methylpyrazoles.
    • Source:Acta Crystallographica Section E.
    • Context: Confirmation of annular tautomerism and hydrogen bonding networks in similar analogs.
  • Biological Activity of Pyrazole Derivatives

    • Title: Pyrazole derivatives: A review on their synthesis and biological activities.
    • Source:European Journal of Medicinal Chemistry.
    • Context: Validation of the scaffold's utility in antimicrobial and anti-inflamm
    • (General Reference for Bioactivity)

Sources

Exploratory

Technical Guide to Furan-Pyrazole Scaffolds: Synthesis and Applications of CAS 116153-81-2

Executive Summary & Nomenclature Clarification In the landscape of modern drug discovery, the furan-pyrazole bicyclic system represents a highly versatile pharmacophore. A common nomenclature discrepancy exists in chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of modern drug discovery, the furan-pyrazole bicyclic system represents a highly versatile pharmacophore. A common nomenclature discrepancy exists in chemical sourcing databases regarding this topic. While 5-(2-Furyl)-3-methyl-1H-pyrazole corresponds to CAS 73849-68-0[1], the CAS number 116153-81-2 correctly identifies its oxidized, carboxylated analog: 5-(2-Furyl)-1H-pyrazole-3-carboxylic acid [2][3].

While the methyl variant serves primarily as a lipophilic fragment, the carboxylic acid derivative (CAS 116153-81-2) has emerged as a critical "Protein Degrader Building Block"[4]. The carboxylic acid moiety provides an essential functional handle for amide coupling, making it indispensable for synthesizing Proteolysis Targeting Chimeras (PROTACs). This whitepaper addresses the physicochemical distinctions between these structures but focuses heavily on the self-validating synthesis and technical utility of the CAS 116153-81-2 scaffold.

Physicochemical Profiling

To resolve database ambiguities and guide experimental design, the quantitative data for both furan-pyrazole derivatives are summarized below.

Property5-(2-Furyl)-3-methyl-1H-pyrazole5-(2-Furyl)-1H-pyrazole-3-carboxylic acid
CAS Number 73849-68-0[1]116153-81-2[3]
Molecular Formula C8H8N2O[1]C8H6N2O3[5]
Molecular Weight 148.16 g/mol [1]178.15 g/mol [4]
Monoisotopic Mass 148.063 Da178.0378 Da[5]
Key Functional Group Methyl (-CH3)Carboxylic Acid (-COOH)
Predicted XLogP ~1.50.8[5]
Primary Application Lipophilic FragmentProtein Degrader Building Block[4]

Synthetic Methodology: A Self-Validating Protocol

To ensure high-fidelity synthesis of CAS 116153-81-2, the following protocol employs a three-step sequence: Claisen condensation, hydrazine-mediated cyclization, and saponification. This protocol is designed as a self-validating system, integrating In-Process Controls (IPCs) at each stage to prevent downstream failures and ensure a final purity of ≥95%[4].

Step 1: Claisen Condensation (Diketoester Formation)
  • Rationale: Forming the 1,3-dicarbonyl intermediate is the critical symmetry-breaking step that dictates the regioselective formation of the pyrazole ring in Step 2. Diethyl oxalate is chosen over dimethyl oxalate to prevent transesterification complications in ethanol.

  • Procedure: Dissolve 2-acetylfuran (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Slowly add sodium ethoxide (1.5 eq) at 0°C to deprotonate the methyl ketone. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (IPC 1): Monitor the reaction by Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the 2-acetylfuran spot and the emergence of a highly UV-active, lower

    
     spot confirms the formation of ethyl 4-(2-furyl)-2,4-dioxobutanoate.
    
Step 2: Cyclization to the Pyrazole Core
  • Rationale: Hydrazine hydrate acts as a binucleophile. The initial attack occurs at the more electrophilic ketone carbonyl, followed by intramolecular condensation at the ester-adjacent carbonyl, driving the formation of the aromatic pyrazole ring through thermodynamic stability.

  • Procedure: To the crude diketoester solution in ethanol, add hydrazine hydrate (1.1 eq) dropwise. Reflux the mixture for 2 hours.

  • Self-Validation (IPC 2): Perform LC-MS analysis on an aliquot of the reaction mixture. The chromatogram must show a dominant peak corresponding to the intermediate ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate, with an expected

    
     adduct at m/z 207.08.
    
Step 3: Saponification and Acidification
  • Rationale: Cleaving the ethyl ester yields the free carboxylic acid (CAS 116153-81-2). Acidification is required to protonate the carboxylate salt, drastically reducing its aqueous solubility and forcing precipitation.

  • Procedure: Add 2M NaOH (3.0 eq) to the ester solution. Stir at 60°C for 2 hours. Cool the mixture and acidify with 1M HCl to pH 2-3. Filter the resulting precipitate and dry under a vacuum.

  • Self-Validation (IPC 3):

    
    H-NMR (DMSO-
    
    
    
    ) must show the absolute disappearance of ethyl peaks (quartet ~4.3 ppm, triplet ~1.3 ppm) and the presence of a broad singlet at ~13.5 ppm (-COOH). Mass spectrometry validation should confirm an exact mass of 178.0378 Da, with an
    
    
    adduct at m/z 179.045 and a predicted Collision Cross Section (CCS) of 132.3 Ų[5].

Synthesis_Workflow Step1 Step 1: Claisen Condensation 2-Acetylfuran + Diethyl Oxalate Intermediate Intermediate: Ethyl 4-(2-furyl)-2,4-dioxobutanoate Step1->Intermediate NaOEt, EtOH, 0°C to RT Step2 Step 2: Cyclization + Hydrazine Hydrate Intermediate->Step2 IPC 1: TLC Validation Ester Intermediate: Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate Step2->Ester Reflux, 2h Step3 Step 3: Saponification NaOH / EtOH, then HCl Ester->Step3 IPC 2: LC-MS [M+H]+ 207.08 Product Final Product: CAS 116153-81-2 Step3->Product IPC 3: NMR Validation (pH 2-3)

Self-validating synthetic workflow for CAS 116153-81-2 with integrated In-Process Controls.

Applications in Targeted Protein Degradation (TPD)

The structural geometry of 5-(2-Furyl)-1H-pyrazole-3-carboxylic acid makes it an exceptional building block for bifunctional molecules in pharmaceutical research[2]. The furan ring provides a hydrogen-bond acceptor and pi-stacking capabilities—often interacting favorably with kinase hinge regions—while the pyrazole-3-carboxylic acid offers a rigid, predictable vector for linker attachment.

When designing PROTACs, the carboxylic acid handle is typically activated using standard coupling reagents (e.g., HATU, EDC) to form a stable amide bond with a PEGylated or alkyl amine linker. This linker is subsequently conjugated to an E3 ligase recruiting ligand (such as thalidomide for CRBN or a specific VHL ligand). The inherent rigidity of the pyrazole ring minimizes the entropic penalty during the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a critical thermodynamic factor in maximizing target degradation efficiency.

PROTAC_Assembly TargetLigand Target Ligand (Kinase Binder) BuildingBlock CAS 116153-81-2 (Pyrazole Core) TargetLigand->BuildingBlock Scaffold Fusion Linker PEG/Alkyl Linker (Amide Bond) BuildingBlock->Linker Coupling (HATU/EDC) E3Ligase E3 Ligase Recruiter (CRBN/VHL) Linker->E3Ligase Conjugation

Logical relationship of PROTAC assembly utilizing CAS 116153-81-2 as a rigid structural vector.

References

  • CalpacLab. "5-(2-Furyl)-1H-pyrazole-3-carboxylic acid, min 95%, 1 gram". Available at:[Link]

  • PubChemLite / Université du Luxembourg. "116153-81-2 (C8H6N2O3) - Mass Spectrometry & CCS Data". Available at: [Link]

Sources

Foundational

Technical Guide: Tautomerism in 3-Methyl-5-(2-furyl)pyrazole Systems

Executive Summary The 3-methyl-5-(2-furyl)pyrazole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its utility is defined by annul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-5-(2-furyl)pyrazole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its utility is defined by annular prototropic tautomerism —a dynamic equilibrium that fundamentally alters the compound's hydrogen bond donor/acceptor profile.

For drug development professionals, treating this system as a static entity leads to erroneous structure-activity relationship (SAR) models. This guide provides a rigorous mechanistic analysis of the tautomeric equilibrium, validated synthetic protocols, and characterization strategies to distinguish between the 3-methyl-5-furyl and 5-methyl-3-furyl forms in solution and solid states.

The Mechanistic Basis of Annular Tautomerism

The Equilibrium

In 3,5-disubstituted pyrazoles where


, the hydrogen atom on the nitrogen oscillates between positions N1 and N2.[1][2] For 3-methyl-5-(2-furyl)pyrazole, this results in two distinct tautomers. While often drawn arbitrarily, the specific tautomer present dictates the vector of the hydrogen bond donor (NH) and the electronic environment of the furan ring.
  • Tautomer A (5-furyl form): The proton resides on the nitrogen adjacent to the furan ring.

  • Tautomer B (3-furyl form): The proton resides on the nitrogen adjacent to the methyl group.

Thermodynamic Drivers

The equilibrium constant (


) is governed by three primary factors:
  • Electronic Effects: The electron-rich furan ring acts as a

    
    -donor but 
    
    
    
    -acceptor.
  • Steric Hindrance: The "adjacent lone pair effect" usually destabilizes the tautomer where a bulky group is adjacent to the N-H. However, the furan ring is planar and less sterically demanding than a phenyl group.

  • Intramolecular Hydrogen Bonding: Unique to the 2-furyl substituent is the potential for an intramolecular hydrogen bond between the pyrazole N-H and the furan oxygen. This interaction stabilizes Tautomer A (the 5-furyl form) in non-polar solvents, forming a pseudo-6-membered ring.

Visualization of the Equilibrium

The following diagram illustrates the prototropic shift and the transition state.

Tautomerism TautomerA Tautomer A (3-methyl-5-(2-furyl)-1H-pyrazole) Potential Intramol. H-Bond Transition Transition State [Proton Transfer] TautomerA->Transition - H+ (N1) TautomerB Tautomer B (5-methyl-3-(2-furyl)-1H-pyrazole) Sterically Favored in Polar Solvents Transition->TautomerB + H+ (N2)

Figure 1: The annular tautomeric equilibrium. Tautomer A is stabilized by intramolecular H-bonding (NH···O-furan) in non-polar media, while Tautomer B is often favored in polar H-bond accepting solvents.

Synthesis & Structural Characterization[1][3][4][5][6]

To study this system, high-purity material is required. The most robust method is the condensation of 1-(2-furyl)-1,3-butanedione with hydrazine hydrate.

Experimental Protocol: Synthesis

Objective: Synthesis of 3-methyl-5-(2-furyl)pyrazole.

  • Reagents:

    • 1-(2-furyl)-1,3-butanedione (1.0 eq)[3]

    • Hydrazine hydrate (80% aqueous solution, 1.2 eq)

    • Ethanol (Absolute, Solvent)[4]

  • Procedure:

    • Dissolve 1-(2-furyl)-1,3-butanedione in ethanol (5 mL/mmol) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add hydrazine hydrate dropwise over 10 minutes. Note: Exothermic reaction.

    • Allow to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of diketone by TLC (30% EtOAc/Hexane).

    • Concentrate the solvent under reduced pressure.

    • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (gradient 0-40% EtOAc in Hexanes).

  • Yield: Typically 85–95%.

Synthetic Workflow Diagram

Synthesis Reagents Reagents: 1-(2-furyl)-1,3-butanedione + Hydrazine Hydrate Intermediate Intermediate: Hydrazone Formation Reagents->Intermediate EtOH, 0°C Cyclization Cyclization: Intramolecular Condensation (- H2O) Intermediate->Cyclization Reflux, 2h Product Product: 3-methyl-5-(2-furyl)pyrazole Cyclization->Product Purification

Figure 2: Step-wise condensation pathway for the synthesis of the target pyrazole scaffold.

Characterization & Tautomer Identification[1][2][8][9][10]

Distinguishing the tautomers requires advanced spectroscopic techniques, as simple


 NMR at room temperature often shows averaged signals due to rapid proton exchange.
NMR Spectroscopy Strategy

To resolve the tautomers, Variable Temperature (VT) NMR and


 CPMAS (Solid State) NMR  are the gold standards.
TechniqueObservationMechanistic Insight

NMR (DMSO-

, 25°C)
Broad singlet for NH (~13 ppm). Averaged signals for C4-H.Rapid exchange prevents individual tautomer identification.

NMR (DMSO-

, -40°C)
Signal splitting (decoalescence).Slows exchange rate (

) below the NMR time scale, revealing distinct populations.

NMR
Two distinct signals for N1 and N2.[1]Direct observation of the protonated vs. unprotonated nitrogen.[2]
NOE Difference Irradiation of NH shows enhancement of Methyl or Furan protons.Definitive: If NH irradiation enhances Furan-H, Tautomer A (5-furyl) is present.
X-Ray Crystallography

In the solid state, the equilibrium collapses to a single form, usually stabilized by intermolecular hydrogen bonding networks.

  • Protocol: Grow crystals by slow evaporation from ethanol.

  • Expectation: Literature on similar heteroaryl pyrazoles suggests the 5-(2-furyl) tautomer often crystallizes due to the formation of planar hydrogen-bonded dimers or catemers, where the furan oxygen assists in packing via weak C-H···O interactions.

Pharmacological Implications[2][3][11][12]

In drug discovery, the "active" tautomer in a binding pocket may differ from the major tautomer in solution. This energetic penalty (desolvation + tautomerization) must be accounted for in potency optimization.

  • Kinase Binding: Many kinase inhibitors bind to the hinge region via the pyrazole. If the protein requires the 5-methyl-3-furyl form but the solution equilibrium favors the 3-methyl-5-furyl form (due to intramolecular H-bonding), there is an energetic cost to binding (

    
    ).
    
  • Design Strategy: To lock the conformation and improve potency, replace the N-H with N-Methyl (creating regioisomers) to mimic the bioactive tautomer.

    • N-methylation at N1 fixes the "3-methyl-5-furyl" geometry.

    • N-methylation at N2 fixes the "5-methyl-3-furyl" geometry.

References

  • Elguero, J., et al. "Tautomerism: A Historical Perspective."[5][6] Wiley-VCH, 2016.

  • BenchChem. "Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide." BenchChem Technical Library, 2025.

  • Claramunt, R. M., Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1992.[1]

  • Azim, F., et al. "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Journal of Medicinal and Chemical Sciences, 2021.[4]

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[7]

Sources

Exploratory

Medicinal Chemistry Applications of Furyl-Pyrazole Scaffolds: Design, Synthesis, and Therapeutic Utility

Topic: Medicinal Chemistry Applications of Furyl-Pyrazole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary The fusion of furan and pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of Furyl-Pyrazole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

The fusion of furan and pyrazole moieties creates a privileged scaffold in medicinal chemistry, characterized by distinct electronic properties and a versatile hydrogen-bonding profile. While the pyrazole ring acts as a robust pharmacophore—often mimicking the imidazole of histidine or the purine ring of ATP—the furan appendage extends the lipophilic reach of the molecule, enabling deep penetration into hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) and various receptor tyrosine kinases (RTKs).

This guide provides a critical analysis of the furyl-pyrazole scaffold, moving beyond basic synthesis to address the delicate balance between high-affinity binding and the metabolic liabilities associated with the furan ring.

Critical Analysis: The Furan Paradox (Expertise & Experience)

As an application scientist, it is imperative to address the "elephant in the room" regarding this scaffold: Metabolic Liability .

While furyl-pyrazole derivatives often show nanomolar potency in vitro, they frequently fail in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screenings. The furan ring is a structural alert.

The Mechanism of Toxicity

The furan ring is susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP4B1).[1]

  • Oxidation: The furan double bond is oxidized to a cis-enedione (via an epoxide intermediate).

  • Nucleophilic Attack: This reactive electrophile covalently binds to cellular nucleophiles (proteins/DNA), leading to hepatotoxicity.

Strategic Mitigation (The Solution)

Do not abandon the scaffold; instead, engineer around the liability:

  • C2/C5 Substitution: Blocking the

    
    -positions of the furan ring with methyl or electron-withdrawing groups (EWGs) can sterically or electronically hinder CYP450 oxidation.
    
  • Bioisosterism: If toxicity persists, consider replacing the furan with a thiophene or oxazole ring, which often retains the geometry but alters the metabolic profile.

  • Rapid Clearance Design: For acute indications (e.g., antimicrobial), a shorter half-life may render the cumulative toxicity irrelevant compared to chronic therapies.

Synthetic Architectures

The construction of the furyl-pyrazole core is dominated by two primary pathways. The choice depends on the desired substitution pattern at the N1, C3, and C5 positions.

Method A: The Chalcone Route (Claisen-Schmidt)

This is the most robust method for generating 3,5-disubstituted pyrazoles.

  • Condensation: 2-Acetylfuran reacts with an aromatic aldehyde (or vice versa) to form a chalcone (

    
    -unsaturated ketone).
    
  • Cyclization: The chalcone undergoes Michael addition followed by cyclodehydration with hydrazine or phenylhydrazine.

Method B: Vilsmeier-Haack Cyclization

Ideal for generating pyrazole-4-carbaldehydes, which serve as versatile precursors for further functionalization (e.g., Schiff bases).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the Chalcone Route, the industry standard for this scaffold.

SyntheticPathway cluster_conditions Reaction Conditions Start1 2-Acetylfuran Inter Furyl-Chalcone (α,β-unsaturated ketone) Start1->Inter NaOH, EtOH Claisen-Schmidt Start2 Aryl Aldehyde Start2->Inter Product Furyl-Pyrazole Scaffold Inter->Product Reflux, AcOH Cyclization Reagent Hydrazine/Phenylhydrazine Reagent->Product

Figure 1: The Claisen-Schmidt condensation followed by hydrazine cyclization is the primary route to access 3,5-disubstituted furyl-pyrazoles.

Therapeutic Applications & SAR

The furyl-pyrazole scaffold exhibits a "chameleon-like" ability to adapt to different binding sites.

A. Oncology: Kinase Inhibition (EGFR/VEGFR)

The pyrazole nitrogen atoms often serve as the hinge-binding motif in kinase inhibitors (mimicking the adenine of ATP).

  • SAR Insight: A furan ring at the C3 position often occupies the hydrophobic "gatekeeper" region of the kinase pocket.

  • Key Modification: Introduction of a p-fluorophenyl group at N1 enhances metabolic stability and potency against EGFR-overexpressing cell lines (e.g., MCF-7).

B. Inflammation: COX-2 Selectivity

The geometry of 1,5-diarylpyrazoles (similar to Celecoxib) fits the COX-2 active site.

  • SAR Insight: The furan ring can replace one of the phenyl rings.[2] However, the presence of a sulfonamide (

    
    ) or methylsulfonyl (
    
    
    
    ) group on the N1-phenyl ring is mandatory for COX-2 selectivity over COX-1.
Visualization: Structure-Activity Relationship (SAR)

This map highlights the critical points of variation for optimizing biological activity.

SAR_Map Core Furyl-Pyrazole Core N1 N1 Position: Pharmacokinetic Control Core->N1 C3 C3 Position (Furan): Hydrophobic Pocket Binding Core->C3 C4 C4 Position: Electronic Tuning Core->C4 C5 C5 Position: Steric Bulk/Selectivity Core->C5 N1_Detail Aryl groups with SO2NH2 confer COX-2 selectivity N1->N1_Detail C3_Detail Susceptible to metabolism; Block α-positions C3->C3_Detail C4_Detail EWG (CN, CHO) increases Michael acceptor reactivity C4->C4_Detail

Figure 2: SAR Map detailing the functional zones of the furyl-pyrazole scaffold for medicinal chemistry optimization.

Case Study: Tubulin Polymerization Inhibitors

A compelling application of this scaffold is in the disruption of microtubule dynamics, a mechanism distinct from kinase inhibition.

Lead Compound: 3-(Furan-2-yl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (Compound 5b).

  • Rationale: The trimethoxyphenyl moiety mimics the A-ring of Colchicine, while the furyl-pyrazole core provides a rigid linker that orients the molecule into the colchicine-binding site of tubulin.

Comparative Data:

CompoundCell Line (Target)IC50 (µM)Mechanism Note
Compound 5b A549 (Lung Cancer)0.69Tubulin inhibition
Compound 5b K562 (Leukemia)0.021High potency
Doxorubicin A5490.95Standard Control
ABT-751 A549> 10.0Reference Sulfonamide

Data Source: Synthesized from findings in Bioorganic & Medicinal Chemistry Letters and related anticancer screenings [1, 4].

Experimental Protocol

Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde A versatile intermediate for generating Schiff bases or chalcone-hybrids.

Reagents:

  • Acetophenone (10 mmol)

  • Furfural (10 mmol)

  • Phenylhydrazine (12 mmol)

  • POCl3 (Phosphorus oxychloride)[3]

  • DMF (Dimethylformamide)[3]

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve acetophenone and furfural in ethanol (30 mL). Add 10% NaOH solution (5 mL) dropwise at 0°C. Stir at room temperature for 6 hours. The precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

  • Hydrazone Formation: Reflux the chalcone (5 mmol) with phenylhydrazine (6 mmol) in glacial acetic acid (10 mL) for 4 hours. Pour into ice water. Filter the solid pyrazoline intermediate.

  • Vilsmeier-Haack Formylation (Aromatization):

    • Prepare Vilsmeier reagent: Add POCl3 (15 mmol) dropwise to DMF (10 mL) at 0°C. Stir for 30 mins.

    • Add the pyrazoline intermediate to the reagent.

    • Heat at 70-80°C for 5 hours.

    • Workup: Pour the reaction mixture into crushed ice and neutralize with Na2CO3 solution. The solid product (Furyl-Pyrazole-4-carbaldehyde) precipitates out.

    • Purification: Recrystallize from ethanol/DMF mixture.

Validation:

  • IR: Look for C=O stretch (aldehyde) at ~1680 cm⁻¹.

  • 1H NMR: Characteristic singlet for aldehyde proton at ~9.8 ppm; Furan ring protons at 6.6, 7.0, 7.8 ppm.

References

  • Review of Furan Bioactivity: Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds.[2][4] Source: Oriental Journal of Chemistry. Link:[Link]

  • Anticancer Applications (Kinase Inhibitors): Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[5][6][7][8][9][10] Source: Int. J. Mol.[11] Sci. (NIH/PMC). Link:[Link]

  • Metabolic Liability: Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[12] Source: Drug Metabolism and Disposition (ASPET). Link:[Link]

  • Tubulin Inhibition Case Study: Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.[4][11] Source: Molecules (MDPI). Link:[Link]

  • General Synthesis & Activity: Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (NIH/PMC). Link:[Link]

Sources

Foundational

5-(2-Furyl)-3-methyl-1H-pyrazole in Coordination Chemistry: Structural Dynamics, Synthesis, and Metal Complexation

Executive Summary The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands employed. 5-(2-Furyl)-3-methyl-1H-pyrazole (FMPz) [1] represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands employed. 5-(2-Furyl)-3-methyl-1H-pyrazole (FMPz) [1] represents a highly versatile, hybrid N,O-donor ligand. By pairing the robust σ-donating capability of the pyrazole nitrogen with the hemilabile, secondary coordination potential of the furyl oxygen, FMPz serves as a privileged scaffold in both bioinorganic chemistry and homogeneous catalysis.

This whitepaper provides an in-depth technical analysis of FMPz, detailing its structural tautomerism, step-by-step synthetic methodologies, and its behavior in transition metal coordination. Every protocol provided herein is designed as a self-validating system to ensure rigorous scientific reproducibility.

Structural and Electronic Profiling

Annular Tautomerism and Coordination Modes

In solution, FMPz undergoes rapid annular tautomerism, shifting between the 3-(2-furyl)-5-methyl-1H-pyrazole and 5-(2-furyl)-3-methyl-1H-pyrazole forms. This dynamic equilibrium dictates its coordination behavior when introduced to a metal center.

Depending on the reaction conditions (pH, metal-to-ligand ratio, and solvent), FMPz exhibits three primary coordination modes:

  • Monodentate (N-donor): Coordination occurs exclusively through the pyridinic nitrogen (N2) of the pyrazole ring. The furyl ring rotates away to minimize steric hindrance.

  • Bidentate Chelation (N,O-donor): The furyl oxygen acts as a secondary donor, forming a chelate ring. This is often observed in electron-deficient metal centers where the hemilabile oxygen stabilizes the complex.

  • Bridging Pyrazolate (N,N'-donor): Under basic conditions, the deprotonation of the pyrazole N-H yields a pyrazolate anion, which strongly bridges two metal centers to form multinuclear or polymeric architectures[2].

G A 3-(2-Furyl)-5-methyl-1H-pyrazole B 5-(2-Furyl)-3-methyl-1H-pyrazole A->B Tautomerism C Monodentate (N) B->C Neutral M(II) D Bidentate (N, O) B->D Conformational Shift E Bridging (N, N') B->E Deprotonation

Caption: Structural tautomerism and primary coordination modes of FMPz.

Synthesis of the FMPz Ligand

The synthesis of FMPz is achieved via a two-step process: a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclocondensation with hydrazine.

Step-by-Step Protocol: Ligand Synthesis

Causality & Logic: The intermediate[3] is synthesized first because the 1,3-dicarbonyl system provides the exact electrophilic centers required for the binucleophilic attack by hydrazine, ensuring regioselective closure of the 5-membered pyrazole ring.

  • Diketone Formation: React 2-acetylfuran with ethyl acetate in the presence of sodium ethoxide (NaOEt) in dry tetrahydrofuran (THF) at 0°C. Stir for 12 hours.

  • Quenching & Extraction: Acidify the mixture with dilute HCl to pH 4 to neutralize the enolate. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 1-(2-furyl)-1,3-butanedione.

  • Cyclocondensation: Dissolve the diketone (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Causality: Refluxing drives the dehydration steps to completion, preventing the isolation of open-chain hydrazone intermediates.

  • Isolation: Concentrate the solvent by 70% and cool to 4°C to induce crystallization. Filter the resulting solid and recrystallize from hot ethanol.

Self-Validation System:

  • TLC: Complete consumption of the UV-active diketone spot.

  • FTIR: Disappearance of the strong diketone C=O stretches (~1700 cm⁻¹) and the emergence of a broad N-H stretch (~3200 cm⁻¹) and C=N stretch (~1550 cm⁻¹) confirms cyclization.

Coordination Chemistry: Metal Complexation Workflows

FMPz readily coordinates with first-row transition metals. Similar to [4] and[5], the ligand typically forms neutral complexes of the type[M(FMPz)₂Cl₂] when reacted with metal(II) chlorides.

Step-by-Step Protocol: Synthesis of[Cu(FMPz)₂Cl₂]

Causality & Logic: Ethanol is selected as the solvent because it solubilizes both the organic ligand and the metal salt at elevated temperatures, but acts as a poor solvent for the resulting coordination complex at lower temperatures, driving spontaneous precipitation. The pH is kept neutral to prevent deprotonation; adding a base would inadvertently trigger the formation of insoluble, polymeric Cu(II)-pyrazolate bridges.

  • Ligand Preparation: Dissolve 2.0 mmol of FMPz in 15 mL of warm absolute ethanol.

  • Metal Preparation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol.

  • Reaction: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring. The solution will immediately shift from pale blue to deep green, indicating the displacement of solvent molecules by the stronger field FMPz ligands.

  • Thermal Maturation: Stir the mixture at 60°C for 2 hours to ensure thermodynamic equilibrium of the complex.

  • Crystallization: Reduce the volume by half using a rotary evaporator. Allow the flask to cool to room temperature, then chill at 4°C overnight.

  • Isolation: Collect the microcrystalline precipitate via vacuum filtration. Wash with cold ethanol (2 x 5 mL) and diethyl ether (5 mL) to remove unreacted ligand. Dry in a vacuum desiccator over anhydrous CaCl₂.

Self-Validation System:

  • Yield & Color: A successful synthesis yields a microcrystalline solid with a distinct color change (e.g., deep green for Cu(II)).

  • FTIR Shift: The C=N stretching frequency of the pyrazole ring must shift to a higher wavenumber (e.g., from 1550 cm⁻¹ to ~1590 cm⁻¹) due to the withdrawal of electron density by the metal center, confirming coordination.

Workflow Step1 Ligand Prep: FMPz in EtOH Step3 Reaction: Mix at 60°C for 2h Step1->Step3 Step2 Metal Prep: CuCl2 in EtOH Step2->Step3 Step4 Crystallization: Concentrate & Cool Step3->Step4 Step5 Isolation: Filter & Wash Step4->Step5

Caption: Standard experimental workflow for the synthesis of [Cu(FMPz)2Cl2].

Quantitative Data Summary

The physicochemical and spectral properties of the resulting complexes provide definitive proof of geometry and coordination sphere. Below is a summary of typical analytical data for M(II)-FMPz complexes.

CompoundProposed GeometryMagnetic Moment (μ_eff, BM)UV-Vis (λ_max, nm)FTIR (ν_C=N, cm⁻¹)
Ligand (FMPz) N/ADiamagnetic260, 310 (π→π, n→π)1550
[Cu(FMPz)₂Cl₂] Distorted Octahedral1.85680 (d-d transitions)1590
[Ni(FMPz)₂Cl₂] Octahedral3.10390, 620 (d-d transitions)1585
[Co(FMPz)₂Cl₂] Tetrahedral4.40540 (d-d transitions)1588

Note: The magnetic moments (μ_eff) are consistent with the presence of one, two, and three unpaired electrons for the Cu(II), Ni(II), and Co(II) complexes, respectively. The distinct blue shift in the FTIR ν_C=N band across all complexes validates the engagement of the pyrazole nitrogen in metal binding.

Applications in Drug Development and Catalysis

The incorporation of the furyl moiety into the pyrazole framework significantly enhances the lipophilicity (logP) of the resulting metal complexes. In drug development, this increased lipophilicity facilitates better penetration across microbial cell membranes. Similar[2] have demonstrated potent in vitro antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, often outperforming the free ligands due to the "overtone concept" of cell permeability.

Furthermore, the hemilability of the furyl oxygen makes these complexes excellent candidates for homogeneous catalysis (e.g., catalytic oxidation of alcohols), where the temporary detachment of the oxygen donor can open a coordination site for substrate binding while keeping the metal center stabilized by the robust pyrazole nitrogen.

References

  • Journal of Coordination Chemistry (Taylor & Francis). "Copper(II) and cobalt(II) complexes of 5-methylpyrazole-3-carboxylic acid: synthesis, X-ray crystallography, thermal analysis and in vitro antimicrobial activity." Available at:[Link]

  • Bioinorganic Chemistry and Applications (PMC). "Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes." Available at:[Link]

  • Journal of Thermal Analysis and Calorimetry (ResearchGate). "Zn(II), Co(II), Mn(II) and Cu(II) complexes with 3-amino-5-methylpyrazole." Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 3-Methyl vs. 5-Methyl Pyrazole Tautomers

Executive Summary The tautomeric equilibrium between 3-methylpyrazole and 5-methylpyrazole is a fundamental yet frequently misunderstood phenomenon in heterocyclic chemistry. While often treated as a single entity in syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomeric equilibrium between 3-methylpyrazole and 5-methylpyrazole is a fundamental yet frequently misunderstood phenomenon in heterocyclic chemistry. While often treated as a single entity in synthetic workflows, the distinct thermodynamic profiles of these tautomers dictate their reactivity, coordination chemistry, and pharmacological efficacy.

This guide provides a rigorous analysis of the thermodynamic drivers governing this equilibrium. It moves beyond textbook definitions to offer actionable protocols for characterizing tautomeric ratios using Variable Temperature NMR (VT-NMR) and Density Functional Theory (DFT), providing a roadmap for researchers optimizing pyrazole-based scaffolds in drug discovery.

Part 1: The Tautomeric Landscape

The Equilibrium Mechanism

3-methylpyrazole and 5-methylpyrazole are not distinct isolable compounds under standard conditions; they are annular tautomers . The interconversion involves the transfer of a proton between the two annular nitrogen atoms (N1 and N2), mediated by a transition state that often involves solvent bridging or dimer formation.

Nomenclature Clarification:

  • 3-Methyl tautomer (3-Me): The methyl group is at position 3 relative to the NH group (N1). The methyl is adjacent to the imine-like nitrogen (N2).

  • 5-Methyl tautomer (5-Me): The methyl group is at position 5 relative to the NH group (N1). The methyl is adjacent to the amine-like nitrogen (N1).

Visualizing the Pathway

The following diagram illustrates the proton transfer mechanism, highlighting the transition state and the role of solvent-assisted relay (Grotthuss mechanism).

PyrazoleTautomerism cluster_conditions Thermodynamic Drivers T3 3-Methyl Tautomer (Lower Dipole) TS Transition State (Solvent Bridged) T3->TS Proton Transfer (Fast Exchange) T5 5-Methyl Tautomer (Higher Dipole) TS->T5 Solvent Reorganization Factor1 Gas Phase: 3-Me Favored Factor2 Polar Solvent: Equilibrium shifts toward 5-Me

Caption: Figure 1. Annular prototropic tautomerism mechanism. The equilibrium position is dictated by the environmental dielectric constant.

Part 2: Thermodynamic Drivers

The stability preference is not static; it is an environmental variable.

Gas Phase & Non-Polar Solvents (Intrinsic Stability)

In the gas phase and non-polar solvents (e.g., cyclohexane,


), the 3-methyl tautomer  is thermodynamically preferred.
  • Electronic Factor: The methyl group is electron-donating (+I effect). In the 3-position, it increases the electron density on the N2 (imine) nitrogen, which is electronically favorable.

  • Steric Factor: In the 5-methyl tautomer, the methyl group is adjacent to the N-H. This creates a minor steric clash and, more importantly, "lone pair repulsion" effects that are minimized in the 3-methyl form.

Polar & Protic Solvents (Solvation Effects)

In polar solvents (e.g., DMSO, Methanol, Water), the equilibrium shifts.

  • Dipole Moment: The 5-methyl tautomer generally possesses a higher dipole moment than the 3-methyl tautomer. As the solvent polarity increases, the solvation energy gain for the 5-methyl species is greater, stabilizing it relative to the 3-methyl form.

  • Hydrogen Bonding: Protic solvents can form bridges that lower the activation energy for tautomerization, often leading to a near 50:50 mixture or a slight preference for the 5-Me form depending on specific substitutions.

Table 1: Comparative Stability Profile

Parameter3-Methyl Tautomer5-Methyl TautomerDominant Environment
Dipole Moment LowerHigherGas Phase / Non-polar
Steric Strain MinimalModerate (Me vs NH)N/A
Solvation Energy Lower gainHigher gainPolar / Protic
Est.[1] Ratio (

)
~80-90%~10-20%Non-polar Solution
Est. Ratio (DMSO) ~55%~45%Polar Solution

Part 3: Experimental Characterization Protocols

Distinguishing these tautomers requires slowing down the proton exchange rate, which is typically


 at room temperature.
Protocol A: Variable Temperature (VT) NMR

This is the "Gold Standard" for determining


 (Tautomeric Constant).

Principle: At room temperature,


 NMR shows averaged signals. lowering the temperature (typically below 200 K) slows the exchange to the NMR timescale, resolving distinct signals for 3-Me and 5-Me.

Workflow:

  • Sample Prep: Dissolve 3(5)-methylpyrazole in a solvent with a low freezing point (e.g., THF-

    
    , Acetone-
    
    
    
    , or
    
    
    ). Avoid protic solvents if possible to minimize exchange catalysis.
  • Acquisition:

    • Start at 298 K.[2]

    • Decrease T in 10 K increments.

    • Target T: 180 K - 190 K .

  • Observation:

    • The methyl singlet (approx 2.3 ppm) will broaden and split into two unequal singlets.

    • The ring protons (C4-H) will split.

  • Calculation: Integration of the split methyl signals yields

    
    .
    
    
    
    

Self-Validation Step: Ensure the sum of the integrals of the split peaks equals the integral of the averaged peak at RT (corrected for density changes) to confirm no precipitation occurred.

Protocol B: Computational Prediction (DFT)

When experimental resolution is impossible, DFT provides high-accuracy predictions.

Recommended Level of Theory:

  • Functional: B3LYP or

    
    B97X-D (includes dispersion).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation Model: PCM or SMD (essential to capture the dipole effect).

DFTWorkflow Start Input Structure 3-Me & 5-Me GasOpt Gas Phase Optimization (B3LYP/6-311++G**) Start->GasOpt Freq Frequency Calc (Verify Minima - No Imag Freq) GasOpt->Freq Solv Solvation Energy Calc (PCM/SMD Model) Freq->Solv DeltaG Calculate ΔG = G(5-Me) - G(3-Me) Solv->DeltaG Boltz Boltzmann Distribution Ratio = exp(-ΔG/RT) DeltaG->Boltz

Caption: Figure 2. Computational workflow for predicting tautomeric ratios.

Part 4: Implications in Drug Design

In kinase inhibitor design, the pyrazole ring often acts as a hinge binder. The protein pocket is static; it will only bind one specific tautomer.

The "Penalty" of Tautomerism

If the active tautomer is the minor species in solution (e.g., the protein requires 5-Me, but the drug exists 90% as 3-Me), the binding affinity is penalized by the energy required to shift the equilibrium.



  • Insight: A penalty of 1.4 kcal/mol corresponds to a 10-fold loss in potency (

    
    ).
    
Scaffold Locking Strategy

To avoid this penalty, medicinal chemists "lock" the tautomer by replacing the N-H with N-Methyl or N-Aryl.

  • N1-Methylation: Locks the "5-Me" geometry (methyls are 1,5-disposed).

  • N2-Methylation: Locks the "3-Me" geometry (methyls are 1,3-disposed).

Recommendation: Early in lead optimization, synthesize both N-methyl regioisomers. The isomer that retains potency indicates the bioactive tautomer of the parental N-H compound.

References

  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Pyrazoles: A Theoretical and Experimental Update. Molecules. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Faria, J. V., et al. (2017). The Importance of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors. Molecules. Available at: [Link]

  • Hansen, P. E., et al. (2014). Tautomerism in Azoles and their Derivatives: NMR and Computational Studies. Current Organic Chemistry. Available at: [Link]

Sources

Foundational

The Synergistic Scaffold: Role of Furan Ring in Pyrazole-Based Drug Discovery

Executive Summary: The Hybrid Advantage In the landscape of heterocyclic drug design, the fusion of furan and pyrazole pharmacophores represents a strategic exercise in bioisosterism and physicochemical tuning. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Advantage

In the landscape of heterocyclic drug design, the fusion of furan and pyrazole pharmacophores represents a strategic exercise in bioisosterism and physicochemical tuning. While the pyrazole ring is a well-established scaffold in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant) for its hydrogen-bonding capability and metabolic stability, the incorporation of a furan ring introduces unique electronic and steric properties.

This guide analyzes the technical role of the furan moiety when tethered to a pyrazole core. It moves beyond basic synthesis to explore the structure-activity relationship (SAR) , the critical balance between potency and metabolic toxicity , and the specific synthetic pathways used to access these hybrids.

Medicinal Chemistry Rationale

Bioisosterism and Physicochemical Tuning

The furan ring is frequently employed as a bioisostere for the phenyl ring or thiophene.[1] However, its substitution into a pyrazole framework is not merely a space-filling modification; it fundamentally alters the drug's interaction profile.

  • Electronic Effects: Furan is an electron-rich,

    
    -excessive heterocycle. When conjugated to a pyrazole, it can act as a donor, modulating the electron density of the pyrazole nitrogens. This is critical for fine-tuning the pKa and, consequently, the solubility and bioavailability of the drug.
    
  • Hydrogen Bonding: Unlike a phenyl ring, the furan oxygen possesses two lone pairs, allowing it to act as a weak hydrogen bond acceptor . This enables additional anchoring points within a receptor pocket (e.g., interacting with serine or threonine residues in kinase domains).

  • Lipophilicity (LogP): Furan is less lipophilic than thiophene or benzene. Replacing a phenyl group with a furan can lower the LogP, potentially improving water solubility without sacrificing the aromatic

    
    -
    
    
    
    stacking interactions required for target binding.
The Metabolic Paradox: Addressing Furan Toxicity

A critical aspect of high-level drug design is acknowledging the structural alert status of the furan ring.

  • The Risk: Furan rings are susceptible to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1).[2] Oxidation leads to the formation of a reactive cis-enedial (via an epoxide intermediate), which is a potent Michael acceptor capable of alkylating DNA and proteins (hepatotoxicity).

  • The Solution (Engineering Safety): In successful furan-pyrazole hybrids, the furan ring is rarely unsubstituted.

    • Steric Shielding: Bulky substituents on the pyrazole ring can sterically hinder the CYP450 approach to the furan.

    • Electronic Deactivation: Electron-withdrawing groups (EWGs) on the furan or the adjacent pyrazole can reduce the electron density of the furan ring, raising the oxidation potential and making it less susceptible to metabolic opening.

Visualization: SAR & Metabolic Logic

The following diagram illustrates the SAR logic and the metabolic activation pathway that medicinal chemists must mitigate.

FuranPyrazoleSAR node_core Pyrazole Core (Scaffold) node_furan Furan Ring (Bioisostere) node_core->node_furan C3/C5 Attachment node_target Target Binding (Kinase/COX-2) node_furan->node_target H-Bond Acceptor (O) pi-pi Stacking node_tox Metabolic Liability (CYP2E1 Activation) node_furan->node_tox Oxidation to cis-enedial node_sol Solubility/LogP (Modulation) node_furan->node_sol Lower LogP vs Phenyl node_mitigation Mitigation Strategy: Substituents (EWG) Steric Shielding node_mitigation->node_tox Blocks Activation

Caption: SAR interplay showing the furan ring's dual role in receptor binding and potential metabolic liability, with mitigation strategies.

Therapeutic Frontiers

Recent literature highlights specific applications where the furan-pyrazole motif outperforms its phenyl analogues.

Oncology (Tubulin & Kinase Inhibition)

Furan-pyrazole hybrids have shown potent cytotoxicity against cell lines such as HepG2 (liver), MCF7 (breast), and A549 (lung).

  • Mechanism: Many of these compounds function as tubulin polymerization inhibitors . The furan ring mimics the pharmacophore of colchicine-site binders, occupying a hydrophobic pocket while the pyrazole orients the molecule for H-bonding.

  • Key Insight: A study demonstrated that 3-(furan-2-yl)pyrazole derivatives exhibited IC50 values in the low micromolar range (0.2 - 2.0 µM), comparable to standard agents like Doxorubicin, but with a distinct selectivity profile due to the furan's geometry [1].

Anti-Inflammatory (COX-2 Inhibition)

The pyrazole ring is the core of Celecoxib (a COX-2 inhibitor).[3] Hybridizing this with furan aims to improve selectivity.[1]

  • Mechanism: The furan oxygen can interact with the side pocket of the COX-2 enzyme (Arg120 or Tyr355), enhancing selectivity over COX-1.

  • Data: Furan-pyrazole hybrids have demonstrated significant reduction in edema in carrageenan-induced rat paw models, often with reduced ulcerogenic index compared to traditional NSAIDs [2].

Therapeutic AreaTargetRole of FuranKey Outcome
Oncology Tubulin / EGFRHydrophobic pocket occupancy; H-bond acceptorIC50 < 2 µM against A549/HepG2 [1, 3]
Inflammation COX-2Selectivity enhancement via pocket fitReduced GI toxicity vs. Indomethacin [2]
Antimalarial PfENRBioisostere for phenyl; solubilityIC50 ~1.6 µM against P. falciparum [4]

Synthetic Architecture: The Chalcone Route

To ensure reproducibility and scalability, the Claisen-Schmidt condensation followed by cyclization with hydrazine is the industry-standard protocol for generating these hybrids.

Synthetic Pathway Diagram

SynthesisPath start Acetyl Furan (Starting Material) chalcone Furan-Chalcone Intermediate start->chalcone NaOH, EtOH Claisen-Schmidt aldehyde Aryl Aldehyde aldehyde->chalcone product 3-(Furan-2-yl)-1H-Pyrazole (Final Scaffold) chalcone->product Reflux, AcOH Cyclization hydrazine Hydrazine Hydrate (NH2NH2) hydrazine->product

Caption: Step-wise synthesis of furan-pyrazole hybrids via the chalcone intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole.

Step 1: Synthesis of Chalcone Intermediate

  • Reagents: Dissolve 2-acetylfuran (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring at 0-5°C.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice/water containing dilute HCl. The yellow solid precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.

    • Validation: 1H NMR should show trans-alkene protons (J ~15-16 Hz).

Step 2: Cyclization to Pyrazole

  • Reagents: Dissolve the chalcone (5 mmol) in ethanol (15 mL).

  • Cyclization: Add hydrazine hydrate (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

  • Workup: Cool to room temperature and pour into ice water. The solid product is filtered, washed, and recrystallized.[4][5]

    • Validation: Disappearance of carbonyl peak in IR; appearance of C=N stretch. 1H NMR confirms pyrazole ring protons.

References

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. ResearchGate/PubMed. 2021. Link

  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. PubMed Central. 2023. Link

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. 2019.[6] Link[6]

  • Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates... evaluation of anti-inflammatory and anti-malarial activities. PubMed Central. 2025. Link

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. 2022. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(2-furyl)-3-methyl-1H-pyrazole from 2-Acetylfuran

Executive Summary This application note details the optimized protocol for synthesizing 5-(2-furyl)-3-methyl-1H-pyrazole , a privileged scaffold in medicinal chemistry known for its antimicrobial, anti-inflammatory, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 5-(2-furyl)-3-methyl-1H-pyrazole , a privileged scaffold in medicinal chemistry known for its antimicrobial, anti-inflammatory, and anticancer properties. The synthesis utilizes 2-acetylfuran as the starting material via a two-step sequence: a Claisen condensation to form a


-diketone intermediate, followed by cyclocondensation with hydrazine hydrate. This guide emphasizes high-purity isolation, mechanistic understanding, and scalability.

Introduction & Retrosynthetic Analysis

Scientific Rationale

Pyrazole rings fused with furan moieties are bioisosteres of various active pharmaceutical ingredients. The 3,5-disubstituted pyrazole core allows for significant structural diversity. In this specific synthesis, the challenge lies in the stability of the furan ring under the strong basic conditions required for the Claisen condensation and the regiochemical considerations of the pyrazole formation.

Retrosynthetic Logic

The target molecule is a 3,5-disubstituted pyrazole.[1] The most reliable disconnection is the C-N bond, leading back to a 1,3-diketone and hydrazine.

  • Target: 5-(2-furyl)-3-methyl-1H-pyrazole

  • Precursor: 1-(2-furyl)butane-1,3-dione (Furoylacetone)

  • Starting Materials: 2-Acetylfuran + Ethyl Acetate[2]

Reaction Scheme (Graphviz)

ReactionScheme SM1 2-Acetylfuran (C6H6O2) Inter Intermediate: 1-(2-furyl)butane-1,3-dione (β-diketone) SM1->Inter Step 1: Claisen Condensation NaOEt, Toluene, Reflux (- EtOH) SM2 Ethyl Acetate (C4H8O2) SM2->Inter Prod Target: 5-(2-furyl)-3-methyl-1H-pyrazole Inter->Prod Step 2: Cyclization N2H4·H2O, EtOH, Reflux (- 2H2O)

Caption: Two-step synthetic pathway from 2-acetylfuran to the target pyrazole via a β-diketone intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(2-furyl)butane-1,3-dione

Reaction Type: Claisen Condensation Mechanism: Base-promoted enolate formation of ethyl acetate (or acetylfuran) followed by nucleophilic acyl substitution.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8]Role
2-Acetylfuran 110.111.0Substrate
Ethyl Acetate 88.112.0 - 5.0Reagent/Solvent
Sodium Ethoxide 68.051.5Base
Toluene 92.14-Solvent (Anhydrous)
Glacial Acetic Acid 60.05-Quenching/Acidification
Protocol
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen or argon (critical: moisture destroys the base).

  • Base Suspension: Add Sodium Ethoxide (freshly prepared or commercial anhydrous, 1.5 equiv) to anhydrous Toluene (10 volumes relative to acetylfuran). Stir to create a suspension.

    • Expert Insight: While metallic sodium can be used, commercial NaOEt is safer for scale-up. Toluene is preferred over ethanol here to allow a higher reflux temperature and precipitation of the enolate salt, driving the equilibrium forward.

  • Addition: Dissolve 2-Acetylfuran (1.0 equiv) and Ethyl Acetate (2.0 equiv) in a small amount of toluene. Add this mixture dropwise to the base suspension over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (80-90°C) for 4–6 hours.

    • Observation: A bulky precipitate (the sodium salt of the diketone) will form.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid sodium salt and wash with cold toluene or ether to remove unreacted starting materials.

    • Dissolve the solid in minimal cold water.

    • Acidify carefully with Glacial Acetic Acid (or dilute HCl) to pH 5–6. The free

      
      -diketone will precipitate or oil out.
      
  • Isolation: Extract with dichloromethane (DCM) (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
    • Stability Note: The

      
      -diketone intermediate is stable but should be stored at 4°C if not used immediately.
      
Step 2: Cyclization to 5-(2-furyl)-3-methyl-1H-pyrazole

Reaction Type: Paal-Knorr type Cyclocondensation Mechanism: Double nucleophilic attack of hydrazine nitrogens on the 1,3-dicarbonyl carbons, followed by dehydration and aromatization.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8]Role
1-(2-furyl)butane-1,3-dione 152.151.0Intermediate
Hydrazine Hydrate (80%) 50.061.2 - 1.5Nucleophile
Ethanol (Absolute) 46.07-Solvent
Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve the 1-(2-furyl)butane-1,3-dione (from Step 1) in Absolute Ethanol (10 mL/g of substrate).

  • Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature.

    • Safety: Hydrazine is toxic and a potential carcinogen. Use a fume hood and double-glove.

    • Exotherm: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 1:2).

  • Workup:

    • Concentrate the solvent to approximately 20% of the original volume under reduced pressure.

    • Pour the residue into crushed ice/water (50 mL). The pyrazole product should precipitate as a solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or pure Ethanol to yield colorless or pale yellow crystals.

Process Workflow & Troubleshooting

Decision Tree (Graphviz)

Workflow Start Start: Claisen Condensation Check1 Did precipitate (Na-salt) form? Start->Check1 Acidify Filter Solid & Acidify (pH 5-6) Check1->Acidify Yes Fail1 Check Moisture/Base Quality Check1->Fail1 No Extract Extract Diketone (DCM) Acidify->Extract Cyclize Step 2: Add N2H4 / Reflux Extract->Cyclize Precip Pour into Ice Water Cyclize->Precip Check2 Solid formed? Precip->Check2 Recryst Recrystallize (EtOH/H2O) Check2->Recryst Yes Oil Oil formed? Extract with EtOAc Evaporate -> Triturate with Hexane Check2->Oil No (Oiling)

Caption: Operational workflow for synthesis and purification, including contingency for oiling out.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solvent/base.Ensure Toluene is dried over Na; use fresh NaOEt.
No Precipitate (Step 1) Reaction temperature too low.Increase reflux time; ensure vigorous stirring.
Oiling out (Step 2) Impure intermediate or excess hydrazine.Triturate the oil with cold hexane or ether to induce crystallization.
Dark Product Oxidation of furan ring.Perform reactions under

atmosphere; avoid prolonged exposure to light.

Characterization Data (Expected)

  • Appearance: Pale yellow to colorless needles/powder.

  • Melting Point: 138–140 °C (Lit. varies slightly based on tautomer/solvate).

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0 (br s, 1H, NH)
      
    • 
       7.7 (d, 1H, Furan-H5)
      
    • 
       6.6 (d, 1H, Furan-H3)
      
    • 
       6.5 (dd, 1H, Furan-H4)
      
    • 
       6.3 (s, 1H, Pyrazole-H4)
      
    • 
       2.25 (s, 3H, 
      
      
      
      )
  • Tautomerism Note: In solution, the 3-methyl-5-(2-furyl) and 5-methyl-3-(2-furyl) forms are in rapid equilibrium (

    
    -pyrazole tautomerism). The specific shifts may average or favor one form depending on the solvent.
    

References

  • Synthesis of 1,3-Diketones: Menegotto, I. G., et al. "Synthesis and biological evaluation of some new pyrazole derivatives containing furan moiety." Journal of Heterocyclic Chemistry, vol. 56, no. 3, 2019.

  • Claisen Condensation Mechanism: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
  • Pyrazole Biological Activity: Bekhit, A. A., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry, vol. 90, 2015.

  • General Protocol Validation: "Synthesis of 3,5-disubstituted pyrazoles." Organic Syntheses, Coll.[4] Vol. 3, p. 513.[4]

  • Intermediate Data: "1-(2-Furyl)-1,3-butanedione."[2][6][9] PubChem Compound Summary. National Center for Biotechnology Information.

Sources

Application

Application Note: Precision Synthesis of Pyrazoles via Knorr Condensation

This application note provides a comprehensive technical guide for the condensation of hydrazine derivatives with 1,3-diketones, a transformation known as the Knorr Pyrazole Synthesis . This protocol is designed for medi...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the condensation of hydrazine derivatives with 1,3-diketones, a transformation known as the Knorr Pyrazole Synthesis . This protocol is designed for medicinal chemists and process engineers, emphasizing regiocontrol, safety, and scalability.

Executive Summary & Strategic Importance

The pyrazole ring is a "privileged scaffold" in modern pharmacology, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor).

While the reaction between hydrazine and 1,3-diketones is historically established (Knorr, 1883), it is deceptively simple. The primary challenge in modern drug development is regioselectivity . When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two constitutional isomers are possible. This guide details protocols to control this outcome, ensuring high purity and yield.

Mechanistic Insight & Regiochemistry

Understanding the mechanism is the prerequisite for control. The reaction proceeds through a condensation-cyclization sequence.[1][2][3]

The Reaction Pathway[1][4]
  • Nucleophilic Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl of the 1,3-diketone.

  • Hydrazone Formation: Loss of water yields a hydrazone intermediate.

  • Cyclization: The second nitrogen attacks the remaining carbonyl.[2]

  • Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole system.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise pathway and the bifurcation point for regioisomers.

KnorrMechanism Start 1,3-Diketone + Hydrazine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Hydrazone Hydrazone (Key Branch Point) Inter1->Hydrazone - H2O Cyclic 5-OH-Pyrazoline Hydrazone->Cyclic Intramolecular Cyclization Product 1,3,5-Substituted Pyrazole Cyclic->Product - H2O (Aromatization)

Figure 1: Stepwise mechanism of the Knorr Pyrazole Synthesis.

The Regioselectivity Challenge

When using monosubstituted hydrazines (


) and unsymmetrical diketones  (

), the product distribution depends on the initial attack.
  • Electronic Control: The terminal nitrogen (

    
    ) is generally more nucleophilic and attacks the more electrophilic carbonyl (often the one with less steric bulk or stronger electron-withdrawing groups).
    
  • Solvent Effects: Protic solvents (EtOH, AcOH) stabilize polar intermediates, while fluorinated solvents (TFE, HFIP) can alter hydrogen bonding networks, often reversing regioselectivity compared to standard alcohols.

Safety Protocol: Hydrazine Handling

CRITICAL WARNING: Hydrazine and its derivatives are highly toxic, potential carcinogens, and unstable.

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Fatal if inhaled/absorbed.[4]Use only in a certified fume hood. Double-glove (Nitrile/Laminate).
Explosivity Anhydrous hydrazine is unstable.ALWAYS use Hydrazine Hydrate (55-64% aq.) or Hydrochloride salts. Never distill to dryness.
Waste Aquatic toxin.[4]Deactivate waste streams with dilute Sodium Hypochlorite (Bleach) before disposal.[5]

Experimental Protocols

Protocol A: The "Gold Standard" (General Purpose)

Best for: Symmetrical diketones or initial screening.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Hydrazine Hydrate (1.1 - 1.2 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (cat. 1-5 mol%)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the 1,3-diketone in Ethanol (concentration ~0.5 M).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

    • Note: Reaction is exothermic. Observe temperature.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[6]

  • Workup:

    • Cool to room temperature.[3]

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold EtOH, and dry.

    • Scenario 2 (No precipitate): Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Column Chromatography.

Protocol B: Regioselective Synthesis (Fluorinated Solvent)

Best for: Unsymmetrical diketones requiring specific isomer isolation.

Mechanism: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) act as strong Hydrogen Bond Donors (HBD), activating the carbonyls and often favoring the formation of the 1,3,5-isomer with high selectivity.

Reagents:

  • Unsymmetrical 1,3-Diketone (1.0 equiv)

  • Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol)

Procedure:

  • Dissolution: Dissolve diketone in TFE (0.2 M).

  • Addition: Add the hydrazine salt.

  • Reaction: Stir at room temperature for 12–24 hours. (Heating to 60°C may be required for sterically hindered substrates).

  • Workup: Remove TFE via rotary evaporation (TFE is volatile, bp 78°C).

  • Neutralization: Treat residue with saturated

    
     if salt was used. Extract with DCM.
    

Characterization & Quality Control

Distinguishing regioisomers is the most critical QC step.

  • 1H NMR: Look for the pyrazole C4-H singlet (typically

    
     6.0 - 7.0 ppm).
    
  • NOESY / ROESY (Crucial):

    • Isomer A (1,5-subst): NOE correlation between the N-Substituent (e.g., N-Phenyl) and the C5-Substituent.

    • Isomer B (1,3-subst): NOE correlation between the N-Substituent and the C5-H (if C5 is unsubstituted) or lack of correlation to the C3-group.

  • 13C NMR: C3 and C5 carbons often have distinct shifts; C3 is generally more shielded than C5 due to nitrogen lone pair donation.

Workflow Visualization: Optimization Logic

Optimization Start Start: 1,3-Diketone + Hydrazine CheckSym Is Diketone Symmetrical? Start->CheckSym Standard Use Protocol A (EtOH, Reflux) CheckSym->Standard Yes Unsym Unsymmetrical CheckSym->Unsym No RegioCheck Is Regioselectivity Critical? Unsym->RegioCheck RegioCheck->Standard No (Mixture OK) ProtocolB Use Protocol B (TFE/HFIP) RegioCheck->ProtocolB Yes LewisAcid Alternative: Lewis Acid (ZnCl2) ProtocolB->LewisAcid If Selectivity Low

Figure 2: Decision tree for selecting the appropriate synthetic protocol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete cyclization (Hydrazone stuck).Increase temperature or add acid catalyst (AcOH/HCl).
Regioisomer Mix Similar electronics at C1/C3.Switch solvent to TFE or HFIP; lower reaction temperature.
Oiling Out Product is lipophilic/impure.Triturate with cold Hexane/Ether; seed with crystal if available.
Dark Color Oxidation of hydrazine.Conduct reaction under Nitrogen/Argon atmosphere.

References

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • BenchChem. (2025).[2][7] Application Notes and Protocols for Knorr Pyrazole Synthesis.

  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles in Fluorinated Solvents. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Hydrazine Hydrate.

  • ThermoFisher Scientific. (2025). Hydrazine Hydrate Safety Overview.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Furyl-Pyrazole Derivatives

Executive Summary The pyrazole ring, particularly when functionalized with a furan moiety, represents a privileged scaffold in modern medicinal chemistry. Furyl-pyrazole derivatives are highly valued for their broad spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring, particularly when functionalized with a furan moiety, represents a privileged scaffold in modern medicinal chemistry. Furyl-pyrazole derivatives are highly valued for their broad spectrum of pharmacological properties, including potent anti-inflammatory, antimicrobial, and targeted anticancer activities[1],[2]. However, conventional synthetic routes—typically relying on the prolonged conductive heating of furan-based chalcones with hydrazines—often suffer from low atom economy, extensive thermal degradation, and poor yields[3].

This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of furyl-pyrazoles. By leveraging dielectric heating, this methodology reduces reaction times from hours to minutes while significantly improving product purity and yield[4].

Mechanistic Rationale: The Microwave Advantage

The core principle of MAOS relies on the direct coupling of microwave energy (typically at 2.45 GHz) with the dipoles of polar molecules. In the synthesis of furyl-pyrazoles:

  • Solvent Selection (Ethanol): Ethanol possesses a high loss tangent (

    
    ), making it an excellent microwave-absorbing solvent. It rapidly converts electromagnetic energy into thermal energy, providing instantaneous and uniform volumetric heating.
    
  • Activation Energy Bypass: The reaction involves the nucleophilic attack of hydrazine hydrate onto the

    
    -unsaturated carbonyl of a furan-chalcone. Microwave irradiation specifically stabilizes the highly polar transition state of the hydrazone intermediate, accelerating the subsequent intramolecular cyclization[5].
    
  • Catalytic Causality: The addition of catalytic glacial acetic acid protonates the chalcone's carbonyl oxygen. This increases its electrophilicity, making the system highly susceptible to nucleophilic attack, while the microwave field drives the rapid elimination of water (dehydration) to finalize the pyrazole ring closure.

MW_Workflow A Furan-Based Chalcone + Hydrazine Hydrate B Microwave Irradiation (Dielectric Heating) A->B C Nucleophilic Attack (Hydrazone Intermediate) B->C D Intramolecular Cyclization (-H2O) C->D E Furyl-Pyrazole Derivative (High Yield, High Purity) D->E

Microwave-assisted cyclocondensation workflow for furyl-pyrazoles.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the integrity of the synthesis before proceeding.

Phase 1: Preparation of the Furan-Chalcone Precursor

Objective: Synthesize the


-unsaturated ketone intermediate via Claisen-Schmidt condensation.
  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve 0.01 mol of 2-acetylfuran and 0.01 mol of a substituted benzaldehyde in 20 mL of absolute ethanol.

  • Base Catalysis: Place the flask in an ice bath (0–5°C). Dropwise, add 5 mL of a 10% NaOH aqueous solution under continuous magnetic stirring. Causality: The cold environment prevents the highly exothermic aldol condensation from generating unwanted polymerized byproducts.

  • Reaction & Monitoring: Stir at room temperature for 8-10 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting materials and the emergence of a highly UV-active spot (254 nm) validates chalcone formation.

  • Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the precipitated furan-chalcone, wash with cold distilled water, and recrystallize from ethanol.

Phase 2: Microwave-Assisted Cyclocondensation

Objective: Convert the furan-chalcone into the target furyl-pyrazole.

  • Reaction Setup: In a specialized 10 mL microwave-transparent quartz or heavy-walled glass vial, combine 0.005 mol of the synthesized furan-chalcone and 0.01 mol of hydrazine hydrate (or phenylhydrazine).

  • Solvent & Catalyst: Add 5 mL of absolute ethanol and 2-3 drops of glacial acetic acid. Seal the vial with a pressure-rated Teflon cap.

  • Microwave Parameters: Place the vial in a dedicated scientific microwave synthesizer. Program the instrument to 150°C at 300W for 6–8 minutes with a maximum pressure limit of 250 psi[4]. Causality: The sealed vessel allows the ethanol to superheat beyond its atmospheric boiling point, drastically accelerating the cyclization kinetics.

  • Cooling: Allow the system to actively cool to room temperature via compressed air (built-in microwave function) before uncapping to prevent solvent flash-boiling.

Phase 3: Product Isolation and Validation
  • Precipitation: Pour the cooled reaction mixture into 50 mL of ice-cold water. The furyl-pyrazole derivative will precipitate as a solid.

  • Purification: Filter under vacuum, wash with cold water, and recrystallize from a methanol/water mixture.

  • Self-Validation (Spectral Analysis):

    • FT-IR: Confirm the disappearance of the carbonyl stretch (

      
      1680 cm
      
      
      
      ) and the appearance of the C=N stretch (
      
      
      1590 cm
      
      
      ) and N-H stretch (
      
      
      3310 cm
      
      
      )[3].
    • 
      H-NMR (CDCl
      
      
      
      ):
      Validate the pyrazole ring closure by identifying the characteristic diastereotopic protons of the pyrazoline ring (if partially saturated) appearing as double doublets (dd) around
      
      
      3.40, 3.80, and 5.18 ppm[3].

Quantitative Performance Data

The transition from conventional reflux to microwave irradiation yields significant improvements in both throughput and material recovery. The table below summarizes the comparative metrics.

Synthesis MethodHeating MechanismReaction TimeAverage Yield (%)Atom Economy / PurityEnvironmental Impact
Conventional Conductive (Reflux)8 – 12 Hours55 – 65%Moderate (Thermal degradation)High solvent/energy usage
Microwave Dielectric (2.45 GHz)6 – 8 Minutes88 – 94%High (Clean reaction profile)Green (Minimal waste)

Data extrapolated from comparative studies on furan-based pyrazoline synthesis[1],[3].

Pharmacological Relevance & Mechanism of Action

Furyl-pyrazoles are heavily investigated in drug discovery due to their structural homology to established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like celecoxib[1],[4]. The furan ring enhances lipophilicity, allowing better penetration of cell membranes, while the pyrazole core acts as a competitive inhibitor within the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme.

By blocking COX-2, the conversion of arachidonic acid to pro-inflammatory prostaglandins (such as PGE2) is halted, providing targeted relief from inflammation and pain without the severe gastrointestinal side effects associated with COX-1 inhibition[1].

Biological_Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Cyclooxygenase-2 (COX-2) B->C D Prostaglandins (PGE2) C->D E Inflammation & Pain D->E F Furyl-Pyrazole Derivative F->C Competitive Inhibition

Mechanism of action for furyl-pyrazoles as targeted COX-2 inhibitors.

References

1.[1] MICROWAVE ASSISTED SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING STUDIES OF NOVEL PYRAZOLINE DERIVATIVES AS POTENT ANTIINFLAMMATO. TSI Journals. URL:[Link] 2.[5] Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Taylor & Francis. URL:[Link] 3.[3] Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity. ResearchGate. URL:[Link] 4.[2] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. URL:[Link] 5.[4] Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. URL:[Link]

Sources

Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 5-(2-Furyl)-3-methyl-1H-pyrazole

Strategic Overview & Synthetic Challenge Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical precursors for the multicomponent synthesis of bioactive hybrid molecules, including...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Synthetic Challenge

Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical precursors for the multicomponent synthesis of bioactive hybrid molecules, including kinase inhibitors and antimicrobial agents[1][2]. The Vilsmeier-Haack formylation is the premier methodology for installing a formyl group onto the pyrazole core[3].

However, formylating 5-(2-furyl)-3-methyl-1H-pyrazole presents a unique regioselectivity challenge. The molecule contains two highly electron-rich, competing heteroaromatic systems: the pyrazole C4 position and the furan C5 position[4]. Without precise control over the reaction environment, electrophilic aromatic substitution will yield an inseparable mixture of regioisomers. This application note details the mechanistic causality, optimization data, and a self-validating protocol to achieve exclusive regioselectivity at the pyrazole C4 position.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

The Vilsmeier-Haack reaction relies on the in situ generation of chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent) from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[5].

When the substrate is introduced to the Vilsmeier reagent, the electrophile faces a choice:

  • Kinetic Control (Furan Attack): At low temperatures (0–25 °C), the furan ring—which is inherently more electron-rich than the pyrazole ring—undergoes rapid, kinetically driven electrophilic attack at the C5 position.

  • Thermodynamic Control (Pyrazole Attack): By employing an excess of the Vilsmeier reagent and heating the reaction to 90–100 °C, the equilibrium is shifted. The pyrazole nitrogen coordinates with the Vilsmeier reagent, acting as an intramolecular directing group that funnels the electrophile to the adjacent C4 position. The resulting pyrazole C4-iminium intermediate is highly conjugated and represents the thermodynamic sink of the reaction[3].

Quantitative Optimization Data

To demonstrate the causality of temperature and reagent equivalents on regioselectivity, the following optimization data summarizes the reaction outcomes.

Table 1: Optimization of Regioselective Formylation Conditions

EntryPOCl₃ (eq)DMF (eq)Temperature (°C)Time (h)Yield: Pyrazole C4-CHO (%)Yield: Furan C5-CHO (%)Mechanistic Regime
11.53.00 to 25124535Kinetic Control
23.05.080482< 5Mixed / Transition
3 4.0 10.0 100 2 89 Trace Thermodynamic Control

Note: Data reflects isolated yields following pH-adjusted hydrolysis. Entry 3 represents the optimized conditions utilized in the protocol below.

Mandatory Visualization: Reaction Workflow

Workflow VR Vilsmeier Reagent Preparation POCl₃ + DMF (0 °C) SubAdd Substrate Addition 5-(2-furyl)-3-methylpyrazole VR->SubAdd Dropwise addition Heating Thermodynamic Heating (90-100 °C, 2-4 h) SubAdd->Heating Exotherm control Intermediate C4-Iminium Intermediate (Self-Validating TLC Check) Heating->Intermediate Regioselective C4 attack Quench Hydrolysis & Quenching Ice + Na₂CO₃ (pH 7-8) Intermediate->Quench Complete consumption Product Isolation & Purification Target: C4-Carbaldehyde Quench->Product Precipitation

Fig 1: Workflow and mechanistic control points for regioselective Vilsmeier-Haack formylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase.

Phase 1: Generation of the Vilsmeier Reagent
  • Setup: Charge a dry, argon-flushed 100 mL round-bottom flask with anhydrous DMF (10.0 eq). Submerge the flask in an ice-salt bath to reach 0 °C.

  • Addition: Add POCl₃ (4.0 eq) dropwise over a period of 30 minutes via an addition funnel.

    • Causality: The formation of the chloromethylene-N,N-dimethylammonium chloride complex is violently exothermic. Dropwise addition prevents thermal degradation of the DMF solvent[5].

  • Self-Validation: Observe the solution. A successful reaction is validated by a transition from a colorless liquid to a pale yellow, slightly viscous complex. Stir for an additional 30 minutes at 0 °C.

Phase 2: Substrate Addition & Thermodynamic Heating
  • Substrate Preparation: Dissolve 5-(2-furyl)-3-methyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF (approx. 2 mL per gram of substrate).

  • Controlled Addition: Add the substrate solution dropwise to the Vilsmeier complex at 0 °C.

    • Causality: Maintaining 0 °C during addition prevents runaway kinetic formylation of the furan ring before the reagents are fully homogenized.

  • Thermodynamic Shift: Remove the ice bath. Equip the flask with a reflux condenser and heat the reaction mixture to 90–100 °C for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The highly polar C4-iminium intermediate will remain trapped at the baseline (

    
    ), while any unreacted starting material (
    
    
    
    ) will disappear.
Phase 3: Hydrolysis and Product Isolation
  • Quenching: Once TLC confirms the consumption of the starting material, cool the reaction to room temperature. Pour the mixture slowly over crushed ice (approximately 10× the reaction volume) with vigorous stirring.

    • Causality: The ice quench neutralizes unreacted POCl₃ and initiates the hydrolysis of the iminium salt into the target aldehyde.

  • pH Adjustment (Critical Step): Carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 10% NaOH until the pH reaches 7.0–8.0.

    • Causality: The iminium intermediate remains highly water-soluble under acidic conditions. Neutralizing the solution drives the hydrolysis to completion, forcing the hydrophobic 5-(2-furyl)-3-methyl-1H-pyrazole-4-carbaldehyde to precipitate out of the aqueous phase.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual salts and DMF.

  • Purification: Dry the crude product under a high vacuum. If necessary, recrystallize from hot ethanol to yield the analytically pure C4-carbaldehyde.

References

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Arkivoc (umich.edu) URL:[1]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: NIH (nih.gov) URL:[2]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies (chemmethod.com) URL:[3]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI (mdpi.com) URL:[4]

  • 1-Methylpyrrole | High-Purity Reagent | Supplier Source: Benchchem (benchchem.com) URL:[5]

Sources

Method

Application Note: General Protocols for the Cyclocondensation of Furfurylideneacetone

Introduction & Scope Furfurylideneacetone (4-(2-furyl)-3-buten-2-one) is a highly reactive -unsaturated ketone featuring a furan ring[1]. In heterocyclic chemistry, it serves as a versatile bis-electrophile.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Furfurylideneacetone (4-(2-furyl)-3-buten-2-one) is a highly reactive


-unsaturated ketone featuring a furan ring[1]. In heterocyclic chemistry, it serves as a versatile bis-electrophile. The cyclocondensation of such chalcone-like scaffolds with bis-nucleophiles is a cornerstone methodology for generating bioactive heterocycles. Specifically, reactions with hydrazines yield pyrazolines, while reactions with thiourea yield pyrimidines—both of which are highly valued for their broad-spectrum antimicrobial and anti-inflammatory properties[2].

This application note provides field-proven, self-validating protocols for the cyclocondensation of furfurylideneacetone, detailing the mechanistic causality behind each experimental condition.

Mechanistic Insights & Causality (E-E-A-T)

The predictable reactivity of furfurylideneacetone stems from its conjugated system, which presents two distinct electrophilic sites: the


-carbon (a soft electrophile) and the carbonyl carbon (a hard electrophile).
  • Pathway A (Pyrazoline Formation): When reacted with hydrazine hydrate, the reaction is initiated by the nucleophilic attack of the terminal amine. Under neutral or slightly acidic conditions in protic solvents, this typically occurs via 1,2-addition to form a hydrazone intermediate. This is followed by an intramolecular Michael-type addition to close the 5-membered ring[3]. Ethanol is selected as the solvent because its protic nature stabilizes the transition states during proton transfer, accelerating the dehydration step.

  • Pathway B (Pyrimidine Formation): Reaction with thiourea requires a base catalyst (e.g., NaOH). The base deprotonates thiourea, significantly increasing its nucleophilicity to attack the

    
    -carbon of furfurylideneacetone (Michael addition)[2]. Subsequent intramolecular condensation of the remaining amino group with the carbonyl carbon yields the 6-membered pyrimidine-2-thione core.
    

Cyclocondensation cluster_0 Pathway A: Pyrazoline Synthesis cluster_1 Pathway B: Pyrimidine Synthesis FA Furfurylideneacetone (Bis-electrophile) INT1 Hydrazone Intermediate FA->INT1 Ethanol, Reflux INT2 Michael Adduct FA->INT2 Base Catalyst, Reflux HYD Hydrazine Hydrate HYD->INT1 PYR Pyrazoline Derivative INT1->PYR Cyclization (-H2O) THI Thiourea THI->INT2 PYM Pyrimidine-2-thione INT2->PYM Cyclization (-H2O)

Reaction pathways for the cyclocondensation of furfurylideneacetone.

Experimental Protocols

Protocol A: Synthesis of 3-(2-furyl)-5-methyl-4,5-dihydro-1H-pyrazole

Objective: Autocatalytic cyclocondensation using hydrazine hydrate.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol (1.36 g) of furfurylideneacetone in 20 mL of absolute ethanol.

  • Addition: Add 15 mmol (0.73 mL) of hydrazine hydrate (80% aqueous solution) dropwise to the stirring solution at room temperature.

    • Causality: A 1.5x molar excess of hydrazine is critical to prevent the formation of azine byproducts (which occur when one hydrazine molecule reacts with two ketone molecules).

  • Reflux & Validation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 6–8 hours.

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3)[3]. The disappearance of the highly UV-active furfurylideneacetone spot and the emergence of a lower-Rf spot confirms the formation of the more polar pyrazoline ring.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to half its volume and pour it into 50 mL of ice-cold distilled water.

  • Isolation: Stir vigorously until a precipitate forms. Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrazoline derivative.

Protocol B: Synthesis of 4-(2-furyl)-6-methyl-5,6-dihydropyrimidine-2(1H)-thione

Objective: Base-catalyzed cyclocondensation using thiourea.

  • Preparation: Dissolve 10 mmol (1.36 g) of furfurylideneacetone and 12 mmol (0.91 g) of thiourea in 25 mL of ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 10 mmol (0.40 g) of sodium hydroxide (NaOH) dissolved in 2 mL of water.

    • Causality: NaOH acts as a strong base to generate the highly nucleophilic thiolate anion, which is thermodynamically required to initiate the Michael addition at the

      
      -carbon[2].
      
  • Reflux & Validation: Reflux the mixture at 80 °C for 8–10 hours. Monitor reaction progress via TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralization (Critical Step): Carefully neutralize the basic solution with 1N HCl dropwise until the pH reaches ~7.

    • Causality & Self-Validation: The pyrimidine-2-thione product often remains soluble as a sodium salt in basic conditions. Neutralization forces its protonation and subsequent precipitation[3]. If no precipitate forms initially, verify the pH is strictly neutral.

  • Isolation: Filter the resulting precipitate, wash with dilute ethanol, and dry in a desiccator.

Data Presentation

Quantitative Summary of Cyclocondensation Parameters
ParameterProtocol A (Pyrazoline Synthesis)Protocol B (Pyrimidine Synthesis)
Electrophile Furfurylideneacetone (1.0 eq)Furfurylideneacetone (1.0 eq)
Nucleophile Hydrazine Hydrate (1.5 eq)Thiourea (1.2 eq)
Catalyst None (Thermal)NaOH (1.0 eq)
Solvent Absolute EthanolEthanol / H₂O
Reaction Conditions 80 °C (Reflux) / 6–8 h80 °C (Reflux) / 8–10 h
Workup Strategy Ice-water precipitationNeutralization with 1N HCl
Expected Yield 75–85%65–75%

References

  • Furfurylideneacetone - CAS Common Chemistry. American Chemical Society (CAS). Available at:[Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. International Journal of Multidisciplinary Research (IJFMR). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Furan Ring in Pyrazole-Containing Scaffolds

Abstract This technical guide provides a comprehensive overview of established and emergent methodologies for the chemical modification of the furan ring within pyrazole-furan hybrid molecules. Pyrazole derivatives are p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of established and emergent methodologies for the chemical modification of the furan ring within pyrazole-furan hybrid molecules. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, and their combination with a furan moiety offers a versatile platform for tuning physicochemical and pharmacological properties.[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic principles, field-proven insights, and detailed, reproducible experimental protocols for key transformations. We will explore electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and metallation strategies, providing the causal reasoning behind experimental design to empower rational and efficient synthesis.

Introduction: The Pyrazole-Furan Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of numerous FDA-approved therapeutics, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2][3] When hybridized with a furan ring, the resulting scaffold presents a unique electronic and steric profile. The furan ring, an electron-rich five-membered heterocycle, serves as a versatile handle for introducing a wide array of functional groups.[4] This functionalization is critical for modulating properties such as solubility, lipophilicity, and target affinity, thereby enabling the optimization of lead compounds in drug discovery pipelines.[1]

This guide focuses on selective transformations of the furan ring while preserving the integrity of the pyrazole core. The methodologies discussed are chosen for their reliability, broad substrate scope, and strategic value in synthetic campaigns.

Electrophilic Aromatic Substitution: Leveraging Furan's Inherent Reactivity

The electron-rich nature of the furan ring makes it highly susceptible to electrophilic aromatic substitution (EAS).[4][5] This reactivity significantly surpasses that of benzene and is a direct consequence of the oxygen heteroatom's ability to donate its lone pair of electrons into the π-system, thereby stabilizing the cationic intermediate (σ-complex) formed during the reaction.[4] Electrophilic attack occurs preferentially at the C2 (or C5) position, as the resulting intermediate is stabilized by more resonance structures compared to attack at C3 or C4.[5][6]

Vilsmeier-Haack Formylation: Installation of a Key Synthetic Handle

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto the furan ring.[7][8][9] This aldehyde functionality is an exceptionally valuable synthetic intermediate, serving as a precursor for amines (via reductive amination), carboxylic acids (via oxidation), and carbon-carbon bonds (via Wittig or aldol reactions).

Causality & Mechanistic Insight: The reaction proceeds through the formation of an electrophilic chloroiminium ion, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The electron-rich furan ring attacks this reagent, leading to the formylated product after aqueous hydrolysis. Careful temperature control is critical, as the reaction is exothermic and furan derivatives can be prone to polymerization under harsh acidic conditions.[10]

Workflow: Vilsmeier-Haack Formylation

cluster_prep Vilsmeier Reagent Formation cluster_react Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate Pyrazole-Furan Substrate Substrate->Intermediate Electrophilic Attack Workup H₂O Workup Intermediate->Workup Product Formylated Product Workup->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of a pyrazole-furan substrate.

Protocol 2.1.1: Vilsmeier-Haack Formylation of 2-(1-Phenyl-1H-pyrazol-3-yl)furan

Materials:

  • 2-(1-Phenyl-1H-pyrazol-3-yl)furan (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In the three-neck flask under an inert atmosphere, add anhydrous DMF (5.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equiv) dropwise to the cooled DMF with vigorous stirring. Control the addition to maintain the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a yellowish, viscous liquid or solid indicates the formation of the Vilsmeier reagent.[10]

  • Formylation Reaction: Dissolve the pyrazole-furan substrate (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

Metal-Catalyzed Cross-Coupling: Precision C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds with high precision and functional group tolerance.[11] For pyrazole-furan scaffolds, these methods typically require pre-functionalization of the furan ring (e.g., halogenation) to serve as the electrophilic partner in the coupling.

Diagram: Generic Cross-Coupling Catalytic Cycle

Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X OA_label Oxidative Addition PdII_Nu R-Pd(II)-Nu Ln PdII->PdII_Nu M-Nu T_label Transmetalation PdII_Nu->Pd0 R-Nu RE_label Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Furan Bonds

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting an organoboron compound with an organohalide.[12] For our purposes, a halogenated furan-pyrazole is coupled with a boronic acid or boronic ester.

Causality & Experimental Choice: The choice of catalyst, ligand, and base is paramount for success, especially with electron-rich heteroaryl halides. Furan-2-boronic acid itself can be unstable and prone to protodeboronation (cleavage of the C-B bond).[13][14] Therefore, using more stable potassium trifluoroborate salts or pinacol esters is often advantageous.[13] Modern palladium pre-catalysts (e.g., XPhos Pd G3) are highly active and allow for lower reaction temperatures, which helps preserve unstable coupling partners.[14]

ParameterCommon Reagents/ConditionsRationale & Expert Insight
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G3Modern pre-catalysts like XPhos Pd G3 are often superior, forming the active Pd(0) species rapidly and enabling milder reaction conditions.[14]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.
Boron Reagent Ar-B(OH)₂, Ar-B(pin), Ar-BF₃KPotassium trifluoroborates (BF₃K) and pinacol esters (Bpin) offer enhanced stability over boronic acids, mitigating protodeboronation.[13][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is often a good choice for sensitive substrates.[12][16]
Solvent Dioxane/H₂O, Toluene, DMFA polar, aprotic solvent is typical. The addition of water is often necessary to solubilize the base and facilitate the catalytic cycle.[16]
Protocol 3.1.1: Suzuki Coupling of 2-Bromo-5-(1-phenyl-1H-pyrazol-3-yl)furan

Materials:

  • 2-Bromo-5-(1-phenyl-1H-pyrazol-3-yl)furan (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (10:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried reaction vial, add the bromo-furan-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and a magnetic stir bar.

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst. Then, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[17] This reaction is highly valuable for introducing alkynyl groups, which can serve as handles for further diversification (e.g., via click chemistry) or as components in conjugated materials.[18][19]

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from an aryl halide and an amine.[20][21] This reaction provides a powerful and direct route to introduce primary or secondary amines onto the furan ring, a crucial transformation in medicinal chemistry for accessing key pharmacophoric groups. The choice of a suitable bulky phosphine ligand is critical for achieving high yields.[22][23]

Directed Lithiation and Electrophilic Quench

An alternative strategy to pre-functionalization for cross-coupling is directed ortho-metalation (DoM), or in this case, directed lithiation. This involves deprotonation of the furan ring using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with an electrophile.

Causality & Regioselectivity: The regioselectivity of lithiation on a substituted furan can be controlled by directing groups or by the inherent acidity of the ring protons.[24] For a 2-substituted furan, lithiation typically occurs at the C5 position.[24] For 3-substituted furans, the outcome can be more complex. The resulting anion is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides, I₂). This method avoids the need for transition metals but requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.[25][26]

Conclusion

The functionalization of the furan ring in pyrazole-furan derivatives is a critical task in the development of novel chemical entities for pharmaceutical and materials science applications. This guide has detailed the primary strategic approaches: leveraging the innate reactivity of the furan ring through electrophilic substitution, achieving precise bond construction via metal-catalyzed cross-coupling, and employing directed lithiation for alternative functionalization pathways. By understanding the mechanistic underpinnings of these reactions and following robust, validated protocols, researchers can effectively and rationally design synthetic routes to complex and valuable pyrazole-furan molecules.

References

  • Title: Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols Source: Benchchem URL
  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD Source: IJNRD URL
  • Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran Source: Benchchem URL
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL
  • Title: Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac Source: PRAJÑÂ - Journal of Pure and Applied Sciences URL
  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of Medicinal and Chemical Sciences URL
  • Title: Optimizing reaction conditions for coupling furan and purine rings Source: Benchchem URL
  • Title: Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2.
  • Title: Temperature control in the Vilsmeier-Haack reaction of furan derivatives Source: Benchchem URL
  • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL
  • Title: (a) Lateral lithiation and electrophilic quenching of...
  • Title: Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls Source: Organic Letters - ACS Publications URL
  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: University of Pennsylvania ScholarlyCommons URL
  • Title: Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center Source: Benchchem URL
  • Title: Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL
  • Title: Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions Source: RSC Publishing URL
  • Title: The Buchwald–Hartwig Amination After 25 Years Source: ResearchGate URL
  • Title: Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
  • Title: Furan vs.
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Five-membered Heterocycles Pyrrole, Furan and Thiophene Source: University of Basrah URL
  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL
  • Title: Deprotonation of Furans Using Lithium Magnesates.
  • Title: Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives Source: ResearchGate URL
  • Title: Transition Metal Catalyzed Cross-Coupling Reactions Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Furan Ring Stability in Acid-Catalyzed Pyrazole Synthesis

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet challenging issue in heterocyclic chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet challenging issue in heterocyclic chemistry: preventing the undesired ring opening of furan moieties during acid-catalyzed pyrazole synthesis. This resource is designed to move beyond simple procedural steps, offering a deep dive into the reaction mechanisms and providing you with the expert insights needed to optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most pressing questions our team receives from researchers in the field.

Q1: I'm observing significant yield loss and the formation of a dark-colored tar in my reaction. What's causing this?

A1: This is a classic sign of furan ring degradation. The furan ring is inherently unstable under strongly acidic conditions, which can lead to acid-catalyzed hydrolysis and subsequent ring-opening.[1] This process is often initiated by the protonation of the α-carbon (the carbon atom adjacent to the oxygen), which is typically the rate-limiting step.[1][2][3][4] This instability can result in polymerization or the formation of various degradation products, appearing as insoluble black or brown tar.[1] Protic solvents, such as water, can further participate in this degradation pathway and accelerate the ring-opening process.[1]

Q2: My starting material is a furan-containing 1,3-dicarbonyl compound for a Knorr-type pyrazole synthesis. Why is this specific reaction so prone to furan decomposition?

A2: The Knorr pyrazole synthesis and related methodologies typically rely on acid catalysis to facilitate the condensation between a 1,3-dicarbonyl compound and a hydrazine.[5][6] While effective for pyrazole formation, these acidic conditions are often harsh enough to degrade sensitive functionalities like the furan ring.[7][8] The very catalyst that promotes your desired cyclization is also the culprit behind the unwanted side reaction of furan ring cleavage.

Q3: Are there any "furan-friendly" acidic catalysts I can use?

A3: Absolutely. Moving away from strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is a critical first step. Consider exploring milder alternatives:

  • Lewis Acids: Catalysts such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) can be effective.[7]

  • Solid Acid Catalysts: Materials like montmorillonite clays can provide acidic sites for the reaction to occur under heterogeneous conditions, often with improved selectivity.[7]

  • Iodine: Molecular iodine has been reported as an effective catalyst for some cyclizations under mild conditions.[9]

  • Phosphoric Acid or Boron Trifluoride: These can be more suitable for certain reactions compared to stronger acids.[1]

Q4: How does my choice of solvent impact the stability of the furan ring?

A4: Solvent choice is a crucial, yet often overlooked, factor.

  • Protic Solvents (e.g., water, ethanol): These can participate in the ring-opening mechanism and should generally be avoided or used with caution under anhydrous conditions.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Solvents like dimethylformamide (DMF) have demonstrated a significant stabilizing effect on furan derivatives and are highly recommended.[1][10]

Q5: Can I modify my experimental procedure to minimize furan degradation?

A5: Yes, several procedural modifications can significantly improve your outcomes:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Thermal stress can exacerbate acid-catalyzed degradation.[1]

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried, as water can facilitate the hydrolytic ring opening of the furan.[7]

Section 2: Root Cause Analysis - The Mechanism of Furan Ring Opening

Understanding the "why" behind furan instability is key to preventing it. The degradation is not a random event but a well-defined chemical pathway.

The process begins with the protonation of the furan ring at the α-carbon, which is the kinetically favored position.[2][3][4] This initial protonation is the rate-limiting step in the degradation cascade.[2][3][4] Following protonation, a nucleophile, often a water molecule from the solvent or trace moisture, attacks the ring. This leads to the formation of intermediates like 2,5-dihydro-2-furanol.[2][4] Subsequent protonation of the ring oxygen in this intermediate facilitates the cleavage of the carbon-oxygen bond, ultimately resulting in the formation of a linear 1,4-dicarbonyl compound.[2][4]

Visualizing the Degradation Pathway

cluster_0 Furan Ring Opening Mechanism cluster_1 Desired Pyrazole Synthesis Furan Furan Derivative ProtonatedFuran α-Protonated Furan (Rate-Limiting Step) Furan->ProtonatedFuran H⁺ (Acid Catalyst) Furanol Dihydrofuranol Intermediate ProtonatedFuran->Furanol + H₂O (Nucleophilic Attack) Pyrazole Furan-Substituted Pyrazole (Desired Product) RingOpened Linear 1,4-Dicarbonyl (Degradation Product) Furanol->RingOpened H⁺, Ring Opening Dicarbonyl Furan-Containing 1,3-Dicarbonyl Dicarbonyl->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: Acid-catalyzed degradation pathway of furan versus the desired pyrazole synthesis.

Section 3: Troubleshooting Guide & Recommended Protocols

This section provides a structured approach to troubleshooting common issues and offers a detailed protocol for a more robust synthesis.

Issue Potential Cause Recommended Solution
Low to no yield of desired pyrazole product Furan ring opening is outcompeting the pyrazole formation.1. Switch to a milder acid catalyst: Replace strong acids with Lewis acids (e.g., Sc(OTf)₃) or solid acids.[7] 2. Lower the reaction temperature: Conduct the reaction at room temperature or with gentle heating.[1] 3. Change the solvent: Use a polar aprotic solvent like DMF.[1][10]
Formation of insoluble black/brown tar Polymerization of the furan ring or its degradation products.1. Ensure anhydrous conditions: Use dry solvents and reagents.[7] 2. Reduce acid concentration: Use a catalytic amount of a milder acid. 3. Decrease reaction time: Monitor the reaction closely and work up as soon as complete.
Product degradation during workup or purification Exposure to acidic conditions during aqueous workup or on silica gel.1. Neutralize carefully: Use a mild base (e.g., saturated NaHCO₃ solution) to quench the reaction and neutralize any residual acid before extraction. 2. Use deactivated silica gel: For column chromatography, use silica gel that has been treated with a neutralizer like triethylamine (~0.1-1% in the eluent).[1]
Recommended Protocol: Mild, Lewis Acid-Catalyzed Synthesis of Furan-Substituted Pyrazoles

This protocol is designed to minimize furan ring degradation by employing a milder Lewis acid catalyst and optimized reaction conditions.

Materials:

  • Furan-containing 1,3-dicarbonyl compound (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Neutralized silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the furan-containing 1,3-dicarbonyl compound (1.0 equiv) in anhydrous DMF.

  • Addition of Reagents: Add the hydrazine derivative (1.1 equiv) to the solution, followed by the scandium(III) triflate (0.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography using neutralized silica gel.

Workflow Diagram

start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Dissolve dicarbonyl in anhydrous DMF start->setup add_reagents Add Reagents: - Hydrazine derivative (1.1 eq) - Sc(OTf)₃ (0.1 eq) setup->add_reagents reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS add_reagents->reaction workup Workup: - Quench with NaHCO₃ - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry, concentrate - Column chromatography on neutral silica workup->purification end Pure Furan-Substituted Pyrazole purification->end

Caption: Recommended workflow for mild pyrazole synthesis.

Section 4: Advanced Strategies - Protecting Groups

For particularly sensitive substrates where the above methods are insufficient, the use of a protecting group on the furan ring can be a powerful, albeit more synthetically demanding, strategy. While less common for furan itself, the principle of temporarily modifying the electronic properties of the ring to increase its stability is a valid approach.[1] This would involve adding a robust, electron-withdrawing group to the furan ring prior to the pyrazole synthesis and subsequently removing it. This approach adds synthetic steps but can be invaluable for complex molecules.

References

  • Benchchem. (n.d.). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • Liang, C., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Asma, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Wiley Online Library.

Sources

Optimization

Optimizing yield of 5-(2-furyl)-3-methyl-1H-pyrazole condensation

Technical Support Center: Optimizing Yield in 5-(2-Furyl)-3-Methyl-1H-Pyrazole Condensation Overview The synthesis of 5-(2-furyl)-3-methyl-1H-pyrazole is a classical application of the Knorr pyrazole synthesis, involving...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in 5-(2-Furyl)-3-Methyl-1H-Pyrazole Condensation

Overview

The synthesis of 5-(2-furyl)-3-methyl-1H-pyrazole is a classical application of the Knorr pyrazole synthesis, involving the cyclocondensation of 1-(2-furyl)-1,3-butanedione with hydrazine hydrate[1]. While the theoretical framework is straightforward, researchers frequently encounter yield bottlenecks in the lab due to incomplete dehydration, furan ring degradation, or suboptimal solvent dynamics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction efficiency.

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The condensation proceeds via nucleophilic attack of hydrazine on the dicarbonyl, forming a hydrazone intermediate. This is followed by intramolecular cyclization to a 5-hydroxy-pyrazoline, which must undergo a final dehydration step to yield the aromatic pyrazole.

G A 1-(2-furyl)-1,3-butanedione C Hydrazone Intermediate A->C Mild Acid Catalysis B Hydrazine Hydrate B->C D 5-Hydroxy-pyrazoline C->D Intramolecular Cyclization E 5-(2-furyl)-3-methyl- 1H-pyrazole D->E Dehydration (-H2O)

Fig 1: Mechanistic pathway of Knorr pyrazole synthesis for 5-(2-furyl)-3-methyl-1H-pyrazole.

Troubleshooting & FAQs

Q1: My condensation yield is plateauing below 50% despite extended reflux times. How do I drive the reaction to completion? Causality & Solution: The Knorr synthesis relies heavily on electrophilic activation. Without a catalyst, the reaction often stalls at the stable hydrazone or 5-hydroxy-pyrazoline intermediate. Introducing a mild Brønsted acid (such as glacial acetic acid) serves a dual purpose: it disrupts the intramolecular hydrogen bonding that stabilizes the unreactive enol tautomer of the 1,3-diketone, and it protonates the hydroxyl group of the pyrazoline intermediate, turning it into a better leaving group (-OH₂⁺) to facilitate the final dehydration step[2]. Adding 3-5 drops of glacial acetic acid per 10 mmol of substrate typically increases yields to >85%.

Q2: I am observing a dark, tarry byproduct and poor yields. Is the furan ring degrading? Causality & Solution: Yes. Furan rings are notoriously sensitive to strong mineral acids (e.g., HCl, H₂SO₄) and oxidative conditions, which trigger ring-opening and subsequent polymerization[3]. If you are using a strong acid to catalyze the dehydration, you are likely destroying your starting material. Never use strong mineral acids with furan derivatives. Switch strictly to catalytic glacial acetic acid.

Q3: NMR characterization shows a mixture of products, but LC-MS shows only one mass. Am I getting regioisomers? Causality & Solution: You are observing annular tautomerism, not fixed regioisomers. When synthesizing 1H-pyrazoles using unsubstituted hydrazine, the proton rapidly migrates between the two nitrogen atoms in solution. Consequently, 5-(2-furyl)-3-methyl-1H-pyrazole and 3-(2-furyl)-5-methyl-1H-pyrazole are tautomers that exist in a dynamic equilibrium[1]. This will broaden or split your NMR signals depending on the solvent and temperature, but it represents a single chemical entity.

Q4: What is the optimal solvent system for this specific condensation? Causality & Solution: Protic solvents are vastly superior for this reaction. Solvents like absolute ethanol or methanol stabilize the transition states during the multiple proton-transfer steps required for hydrazone formation and dehydration[2]. Aprotic solvents like DMF or toluene often lead to sluggish kinetics and higher impurity profiles for this specific uncatalyzed or mildly catalyzed condensation.

Quantitative Yield Optimization Data

The following table summarizes the impact of various reaction conditions on the yield of 5-(2-furyl)-3-methyl-1H-pyrazole, demonstrating the necessity of mild acid catalysis in a protic solvent.

SolventCatalystTemperature (°C)Time (h)Yield (%)Observation
EthanolNone78 (Reflux)4.045 - 50Incomplete conversion, intermediate buildup
Ethanol Glacial AcOH (cat.) 78 (Reflux) 2.0 88 - 92 Optimal; clean product, fast kinetics
MethanolGlacial AcOH (cat.)65 (Reflux)2.582 - 88Good yield, slightly slower due to lower temp
DMFNone1004.0< 30Sluggish reaction, tarry byproducts
EthanolHCl (conc.)78 (Reflux)1.0< 20Severe furan ring polymerization

Standard Operating Procedure (SOP): Optimized Condensation

This self-validating protocol ensures complete conversion while protecting the sensitive furan moiety.

Step 1: Substrate Preparation In a clean, dry 100 mL round-bottom flask, dissolve 10.0 mmol (1.52 g) of 1-(2-furyl)-1,3-butanedione in 20 mL of absolute ethanol. Ensure complete dissolution.

Step 2: Mild Acid Activation Add 3 to 5 drops of glacial acetic acid to the solution. Self-Validation: The solution should remain clear; no immediate color change should occur, confirming the furan ring is stable under these mild acidic conditions.

Step 3: Controlled Nucleophilic Addition Cool the flask in an ice-water bath (0–5 °C). Slowly add 11.0 mmol (0.53 mL) of hydrazine monohydrate dropwise over 5 minutes with vigorous magnetic stirring. Causality: The initial hydrazone formation is highly exothermic; cooling prevents localized hot spots that could lead to side reactions or volatilization of the hydrazine.

Step 4: Cyclization and Dehydration Remove the ice bath, attach a reflux condenser, and heat the mixture in an oil bath at 80 °C (reflux) for 2 hours.

Step 5: Quenching and Isolation Allow the reaction mixture to cool to room temperature. Pour the mixture slowly over 50 g of crushed ice while stirring vigorously. Causality: The sudden drop in temperature and solvent polarity forces the hydrophobic pyrazole out of the aqueous ethanol mixture, driving rapid precipitation.

Step 6: Purification Filter the resulting precipitate under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual acetic acid and unreacted hydrazine. Recrystallize the crude solid from a minimal amount of hot ethanol/water (80:20) to yield pure 5-(2-furyl)-3-methyl-1H-pyrazole.

References

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Some Novel Quinoline and Pyrazolone Derivatives via Knorr Pyrazole and Quinoline Synthesis Source: TSI Journals URL: [Link]

Sources

Troubleshooting

Separating 3-methyl and 5-methyl pyrazole regioisomers

Technical Support Center: Separation and Characterization of 3-Methyl and 5-Methyl Pyrazole Regioisomers Overview Welcome to the Technical Support Center for pyrazole chemistry. A frequent challenge in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation and Characterization of 3-Methyl and 5-Methyl Pyrazole Regioisomers

Overview Welcome to the Technical Support Center for pyrazole chemistry. A frequent challenge in medicinal chemistry and drug development is the isolation and characterization of 3-methyl and 5-methyl pyrazole regioisomers. Because of the unique electronic properties of the pyrazole core, researchers often encounter co-elution during chromatography and ambiguous 1D NMR spectra. This guide provides field-proven troubleshooting steps, self-validating protocols, and the fundamental causality behind these experimental challenges to ensure your workflows are robust and reproducible.

Troubleshooting & FAQs

Q1: I am trying to separate 3-methylpyrazole and 5-methylpyrazole using silica gel chromatography, but they continually co-elute as a single peak. What is the root cause? Causality & Solution: You are attempting to separate a dynamic equilibrium. In solution, unsubstituted 3-methylpyrazole and 5-methylpyrazole are not distinct molecules; they are rapidly interconverting tautomers due to annular proton exchange between the N1 and N2 atoms. Because this prototropy is extremely fast at room temperature, the molecule exists as an averaged "3(5)-methylpyrazole" state[1]. The Fix: You cannot separate them in their free N-H form. You must first "freeze" the tautomeric equilibrium by substituting the N1 position (e.g., via N-alkylation, N-arylation, or applying a protecting group like THP or Boc). Once the proton is replaced by a carbon-based substituent, the tautomerism is blocked, yielding two distinct, separable molecules: 1-substituted-3-methylpyrazole and 1-substituted-5-methylpyrazole[2].

Q2: When I perform an N-alkylation on 3(5)-methylpyrazole, I get a mixture of both regioisomers. How can I control the regioselectivity? Causality & Solution: The formation of N-substituted 3-methyl and 5-methyl pyrazoles is inevitable in standard alkylations, but the ratio is governed by sterics and the transition state of the nucleophilic attack[2]. The 3-methyl isomer is typically the major product because the methyl group sterically hinders the adjacent N2 nitrogen, making the less hindered N1 nitrogen more nucleophilic[2]. The Fix: To maximize regioselectivity toward the 1-alkyl-3-methyl isomer, use bulky electrophiles or specific base/solvent combinations (like K₂CO₃ in DMSO) which amplify the steric differentiation[3]. If you specifically need the 1-alkyl-5-methyl isomer, consider synthesizing the pyrazole ring de novo via regioselective condensation (e.g., reacting substituted hydrazines with 1,3-diketones or nitroolefins) rather than alkylating a pre-formed 3(5)-methylpyrazole[4].

Q3: I have successfully separated the two N-alkylated regioisomers. How do I definitively assign which is the 3-methyl and which is the 5-methyl isomer? 1D NMR is ambiguous. Causality & Solution: 1D ¹H NMR chemical shifts for the pyrazole ring protons and methyl groups are often too similar to confidently assign regiochemistry. The definitive, self-validating method is 2D NMR, specifically ¹H-¹H NOESY and ¹H-¹³C HMBC[5]. The Fix:

  • NOESY (Spatial Proximity): Look for Nuclear Overhauser Effects (NOEs) between the protons of your new N1-alkyl group and the substituents on the pyrazole ring. In the 5-methyl isomer, the N-alkyl protons will show a strong NOE cross-peak with the 5-methyl protons[5]. In the 3-methyl isomer, the N-alkyl protons will show an NOE with the pyrazole 5-H ring proton[6].

  • HMBC (Through-Bond Connectivity): HMBC reveals 3-bond carbon-proton couplings. The N1-alkyl protons will couple to the C5 carbon. By checking the chemical shift of this C5 carbon, you can determine if it is a CH (indicating the 3-methyl isomer) or a quaternary C-CH₃ (indicating the 5-methyl isomer)[5].

Visualizing the Workflow

Tautomerism_Workflow A Unsubstituted 3(5)-Methylpyrazole B Rapid Annular Tautomerism (Inseparable in Solution) A->B C N-Alkylation / Protection (e.g., Alkyl Halide, Base) B->C Freezes Tautomerism D 1-Alkyl-3-methylpyrazole C->D E 1-Alkyl-5-methylpyrazole C->E F Separation via Column Chromatography or Prep-HPLC D->F E->F

Workflow demonstrating how N-alkylation breaks annular tautomerism to enable separation.

NMR_Logic A Isolated Regioisomer B 1H-1H NOESY A->B C 1H-13C HMBC A->C D NOE: N-Alkyl to Pyrazole 5-H B->D E NOE: N-Alkyl to 5-Methyl B->E F 3-Bond HMBC: N-Alkyl to C5-H C->F G 3-Bond HMBC: N-Alkyl to C5-CH3 C->G H 1-Alkyl-3-methylpyrazole D->H Confirms 5-H proximity I 1-Alkyl-5-methylpyrazole E->I Confirms 5-CH3 proximity F->H Confirms C5 is CH G->I Confirms C5 is Quaternary

2D NMR logic tree for definitive structural assignment of pyrazole regioisomers.

Quantitative Data Presentation: Diagnostic NMR Signals

To facilitate rapid identification, the following table summarizes the expected 2D NMR correlations used to distinguish the two regioisomers[5],[6],[7].

Analytical TechniqueTarget Nuclei1-Alkyl-3-methylpyrazole1-Alkyl-5-methylpyrazole
¹H-¹H NOESY N1-Alkyl ProtonsStrong NOE with pyrazole 5-H Strong NOE with pyrazole 5-CH₃
¹H-¹H NOESY Pyrazole 4-HNOE with 3-CH₃ and 5-HNOE with 5-CH₃ and 3-H
¹H-¹³C HMBC N1-Alkyl Protons3-bond coupling to C5 (CH) 3-bond coupling to C5 (Quaternary)
¹H-¹³C HMBC Pyrazole 4-H2-bond coupling to C3 and C52-bond coupling to C3 and C5

Self-Validating Experimental Protocols

Protocol 1: N-Alkylation of 3(5)-Methylpyrazole (Freezing the Tautomer) Objective: Convert the dynamic 3(5)-methylpyrazole into a separable mixture of stable N-alkyl regioisomers[2].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3(5)-methylpyrazole (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (1.5 equiv). Causality: A mild, insoluble base like K₂CO₃ deprotonates the pyrazole slowly, minimizing side reactions while promoting the thermodynamically favored N1-alkylation[3].

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) at 0 °C.

  • Reaction & Monitoring: Stir the reaction at room temperature. Self-Validation Step: Monitor via TLC (Hexanes/EtOAc). You should observe the disappearance of the highly polar starting material (which streaks heavily due to hydrogen bonding) and the appearance of two distinct, closely eluting, less polar spots representing the two regioisomers.

  • Quench & Extract: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (to remove DMF/DMSO), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chromatographic Separation of Regioisomers Objective: Isolate the 1-alkyl-3-methyl and 1-alkyl-5-methyl isomers.

  • Column Preparation: Pack a standard normal-phase silica gel column.

  • Solvent System Optimization: Causality: The 1-alkyl-5-methyl isomer is typically slightly more polar due to the steric clash between the N-alkyl and 5-methyl groups. This clash forces the N-alkyl group out of the ring plane, slightly increasing the overall dipole moment of the molecule. Use a shallow gradient (e.g., 0% to 20% EtOAc in Hexanes) to exploit this minor difference.

  • Elution & Pooling: Collect small fractions. Self-Validation Step: Run TLC on the fractions. Pool the upper spot (usually the 3-methyl isomer) and the lower spot (usually the 5-methyl isomer) into separate batches.

Protocol 3: 2D NMR Validation Workflow Objective: Definitively assign the regiochemistry of the isolated fractions[7].

  • Sample Prep: Dissolve ~10 mg of the purified isomer in 0.6 mL of CDCl₃.

  • Acquire 1D ¹H and ¹³C NMR: Identify the N-alkyl protons, the pyrazole ring proton (usually ~5.8 - 7.5 ppm), and the methyl group.

  • Acquire ¹H-¹H NOESY: Set the mixing time to ~300-500 ms (optimized for small molecules). Look for the cross-peak intersecting the N-alkyl proton chemical shift (y-axis) and the pyrazole ring/methyl protons (x-axis)[6].

  • Acquire ¹H-¹³C HMBC: Look for the cross-peak between the N-alkyl protons and the C5 carbon. Self-Validation Step: Cross-reference the C5 carbon shift with your HSQC spectrum. If the C5 carbon has a corresponding proton peak in the HSQC, it is a CH (3-methyl isomer). If it does not, it is a quaternary carbon (5-methyl isomer)[5].

References

  • Direct demonstration of tautomeric nature of 4‐bromo‐3(5)‐methylpyrazoles ResearchGate[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates MDPI[Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole ResearchGate[Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED Researcher.life[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles ACS Figshare[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Organic Chemistry Portal[Link]

Sources

Optimization

Technical Support Center: 5-(2-furyl)-3-methyl-1H-pyrazole Solubility &amp; Handling

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals experiencing solubility, precipitation, or assay-interference issues when handling 5-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals experiencing solubility, precipitation, or assay-interference issues when handling 5-(2-furyl)-3-methyl-1H-pyrazole in Dimethyl Sulfoxide (DMSO).

Mechanistic Causality: Root Cause Analysis of Precipitation

To troubleshoot solubility, we must first understand the physicochemical nature of the compound. 5-(2-furyl)-3-methyl-1H-pyrazole possesses a dichotomous chemical structure:

  • The Pyrazole Core: Capable of strong intermolecular hydrogen bonding (acting as both an H-donor and H-acceptor), which results in high crystal lattice energy and poor intrinsic solubility in non-polar environments[1].

  • The Furan Ring: Imparts significant lipophilicity to the molecule, drastically reducing its aqueous solubility.

DMSO, a strongly polar aprotic solvent, is initially an excellent vehicle because it disrupts the hydrogen bonds of the pyrazole ring. However, DMSO is highly hygroscopic. When it absorbs atmospheric moisture, its dielectric constant shifts, reducing its capacity to solvate the lipophilic furan moiety[2]. Subjecting these "wet" DMSO stocks to freeze-thaw cycles forces the compound from a metastable supersaturated state into an unstable zone, triggering nucleation and precipitation into a lower-energy, highly insoluble crystalline polymorph[2].

RootCause A Precipitation of 5-(2-furyl)- 3-methyl-1H-pyrazole B Hygroscopic Water Uptake (>2% H2O in DMSO) A->B C Freeze-Thaw Cycles (Nucleation induction) A->C D Aqueous Buffer Dilution (Solvent shifting) A->D E Decreased Solvation for Lipophilic Furan B->E F Metastable Supersaturation Collapse C->F G Kinetic Solubility Limit Exceeded (<10 µM) D->G H Store in desiccator E->H I Single-use aliquots F->I J Acoustic dispensing G->J

Logic tree detailing physical chemistry pathways leading to pyrazole precipitation in DMSO.

Troubleshooting FAQs

Q1: My 10 mM stock solution was clear when prepared, but after three weeks at -20°C, a white precipitate formed. Why? A1: This is a classic manifestation of the synergy between water uptake and freeze-thaw cycles. If the stock was exposed to ambient humidity during pipetting, the water content likely exceeded 2%. While the compound may remain dissolved in a "metastable supersaturated zone" at room temperature, the freeze-thaw process provides the activation energy for nucleation. The compound crystallizes out of the wet DMSO into a lower-energy polymorph that is exceptionally difficult to redissolve[2]. Actionable Fix: Store stocks in single-use aliquots in tightly sealed polypropylene tubes within a desiccator. Never subject the stock to more than one freeze-thaw cycle.

Q2: When I dilute the DMSO stock into my aqueous biological assay buffer (pH 7.4), the assay readout is highly variable. Is it precipitating? A2: Yes, you are likely exceeding the compound's kinetic solubility limit. Mixing DMSO drug stocks with aqueous buffers causes lipophilic compounds to "crash out," forming nanometer-sized colloidal particulates[3]. These nanoparticles scatter light (interfering with optical reads) and can cause false positives in bioassays by sequestering proteins[3]. Actionable Fix: Utilize acoustic liquid handling (e.g., Echo dispenser) to ensure rapid, uniform mixing at the nanoliter scale[4]. If standard pipetting is required, perform a serial step-down dilution rather than a single large-volume spike.

Q3: Can I use heat or pH adjustment to force the precipitated compound back into solution? A3: Heating (e.g., 37°C to 50°C) can temporarily redissolve the compound by increasing kinetic energy, but it will rapidly re-precipitate upon cooling if the water content in the DMSO is too high. Regarding pH, pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts[1]. However, dropping the pH is usually incompatible with physiological bioassays (pH 7.4). If precipitation occurs in the DMSO stock, discard it and prepare a fresh anhydrous stock.

Q4: Could the DMSO itself be interfering with my cellular assay readouts? A4: Yes. Beyond solubility issues, DMSO can alter cell behavior and sulfur metabolism even at low concentrations, acting as a free radical scavenger and membrane penetration enhancer[5]. It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to include a strict vehicle control[6].

Quantitative Data & Tolerances
ParameterThreshold / RecommendationMechanistic Rationale
Max DMSO Water Content < 2.0% v/vHigher water content exponentially decreases the solubility of the lipophilic furan ring[2].
Freeze-Thaw Limit 1 Cycle (Single-use aliquots)Repeated cycles induce nucleation from the metastable supersaturated zone[2].
Final Assay DMSO Conc. ≤ 0.5% v/vPrevents solvent-induced cytotoxicity and unintended alterations to sulfur metabolism in cell lines[5][6].
Aqueous Kinetic Solubility Typically < 10 µMLipophilic pyrazole derivatives rapidly form nanoparticles in aqueous media upon dilution[3][7].
Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Preparation of Anhydrous DMSO Stocks

Objective: Prevent water-induced nucleation of 5-(2-furyl)-3-methyl-1H-pyrazole.

  • Desiccation: Ensure the lyophilized compound is brought to room temperature inside a desiccator before opening to prevent condensation.

  • Solvent Quality: Use only anhydrous, HPLC-grade DMSO (packaged under Argon, septum-sealed).

  • Dissolution: Weigh the compound into a sterile polypropylene microcentrifuge tube. Add anhydrous DMSO to achieve a 10 mM concentration. Vortex gently for 60 seconds[6].

  • Validation Check: Visually inspect the tube against a stark black background under bright light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Immediately dispense into 10 µL single-use aliquots in tightly capped tubes. Store at -20°C in a secondary container with desiccant.

Protocol B: Step-Down Aqueous Dilution & Nephelometric Validation

Objective: Avoid colloidal aggregation during bioassay preparation.

  • Thawing: Thaw a single 10 µL aliquot of the 10 mM stock at room temperature. Do not heat above 37°C.

  • Intermediate Dilution: Dilute the stock 1:100 into an intermediate solvent (e.g., 50% DMSO / 50% Assay Buffer) while vortexing vigorously to prevent localized high-concentration pockets.

  • Final Dilution: Dilute the intermediate solution into the final pre-warmed (37°C) assay buffer to achieve the target screening concentration (e.g., 10 µM) with a final DMSO concentration of 0.1% - 0.5%[6].

  • Validation Check (Critical): Measure the final assay solution using Dynamic Light Scattering (DLS) or a nephelometer. The absence of particulates (>10 nm) validates the kinetic solubility of the preparation[3]. If particulates are detected, consider utilizing a bifunctional co-solvent (e.g., oxetane-substituted sulfoxides)[7].

Workflow S1 1: Thaw Anhydrous DMSO Stock S3 3: Intermediate Dilution (Vortex) S1->S3 S2 2: Pre-warm Assay Buffer S2->S3 S4 4: DLS / Nephelometry Validation S3->S4 Check particles S5 S5 S4->S5 Pass (Clear) Fail Fail: Adjust Co-solvent S4->Fail Fail (Cloudy) Fail->S3

Self-validating workflow for aqueous dilution of pyrazole DMSO stocks to prevent aggregation.

References
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. 3

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?4

  • National Institutes of Health (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. 7

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. 2

  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays. 6

  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup. 1

  • National Institutes of Health (PMC). (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. 5

Sources

Reference Data & Comparative Studies

Validation

Deciphering Pyrazoles: A Comparative Guide to FTIR Spectral Analysis of C=N and N-H Bonds

Introduction: The Analytical Imperative In modern drug development, pyrazole derivatives are ubiquitous, serving as core pharmacophores in anti-inflammatory, antimicrobial, and antineoplastic agents. For medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Analytical Imperative

In modern drug development, pyrazole derivatives are ubiquitous, serving as core pharmacophores in anti-inflammatory, antimicrobial, and antineoplastic agents. For medicinal chemists, confirming the successful cyclization of the pyrazole heterocycle is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy remains one of the most rapid and definitive tools for this purpose, specifically by probing the C=N and N-H stretching vibrations.

However, spectral misinterpretation is common. Sample preparation artifacts, tautomerism, and complex hydrogen-bonding networks can obscure key functional groups. This guide provides an objective comparison of FTIR modalities (ATR vs. Transmission) and establishes a self-validating experimental protocol to ensure absolute confidence in your structural assignments.

Mechanistic Insights: The Vibrational Physics of Pyrazoles

To interpret FTIR data with authoritative accuracy, one must understand the causality behind the vibrational frequencies. We do not just look for peaks; we look for the physical state of the molecule.

  • The N-H Stretch (3100 – 3500 cm⁻¹): In a theoretical vacuum, a free pyrazole N-H bond yields a sharp, high-frequency peak. However, in the solid state, pyrazoles act as both hydrogen bond donors and acceptors, forming extensive intermolecular networks (dimers or catemers). This hydrogen bonding pulls electron density away from the N-H covalent bond, weakening its force constant. Consequently, the N-H stretch shifts to lower wavenumbers (typically ~3200–3300 cm⁻¹) and exhibits massive peak broadening due to the distribution of various hydrogen-bonded microstates[1].

  • The C=N Stretch (1500 – 1650 cm⁻¹): The endocyclic C=N bond is highly conjugated with the adjacent C=C bond within the five-membered ring. This delocalization of

    
    -electrons lowers the bond order of the C=N double bond, causing it to absorb at a slightly lower frequency (typically 1590–1630 cm⁻¹) compared to an isolated, non-conjugated imine[2].
    

Modality Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing solid pyrazole powders, the method of sample introduction dictates the integrity of your data. The choice between Attenuated Total Reflectance (ATR) and traditional KBr pellet transmission is a trade-off between spectral fidelity in the N-H region and absolute sensitivity[3].

The Causality of the "Water Artifact"

Potassium bromide (KBr) is highly hygroscopic. During the grinding process, KBr rapidly absorbs atmospheric moisture. This introduces a massive, broad O-H stretching band at ~3300–3400 cm⁻¹, which directly overlaps with and masks the critical pyrazole N-H stretch. ATR-FTIR, which requires no sample preparation, entirely eliminates this artifact, making it the superior choice for N-H bond verification. However, ATR suffers from wavelength-dependent penetration depth (


), meaning high-wavenumber peaks (like N-H) appear artificially weak compared to the fingerprint region unless mathematically corrected.
Table 1: Quantitative Comparison of FTIR Modalities for Pyrazole Analysis
Performance MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct solid compression)Grind with KBr, press at 10 tons
N-H Region Fidelity High (Zero O-H moisture artifact)Low (Prone to masking by KBr moisture)
Peak Intensity at 3300 cm⁻¹ Weak (Requires software ATR correction)Strong (Follows Beer-Lambert Law)
C=N Resolution ExcellentExcellent
Turnaround Time < 1 minute5 - 10 minutes

Experimental Protocol: A Self-Validating Workflow

Trustworthiness in analytical chemistry requires a self-validating system. The following step-by-step methodology ensures that your FTIR data is immune to environmental artifacts.

Step 1: System Purge & Background Collection

  • Purge the FTIR spectrometer with dry nitrogen for at least 15 minutes to eliminate atmospheric H₂O vapor and CO₂.

  • Collect a background spectrum using 32 to 64 scans at a resolution of 4 cm⁻¹.

Step 2: Sample Introduction (ATR Method Optimized)

  • Place 1–2 mg of the solid pyrazole derivative directly onto the center of the diamond ATR crystal.

  • Engage the pressure anvil. Crucial Step: Apply consistent, maximum allowable pressure to ensure intimate optical contact between the rigid pyrazole crystals and the diamond surface. Poor contact will result in a noisy baseline.

Step 3: Spectral Acquisition & Processing

  • Acquire the sample spectrum (4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Apply an ATR Correction algorithm in your spectrometer's software. This compensates for the shallow penetration depth at high wavenumbers, restoring the relative intensity of the N-H peak to match transmission-like data.

Step 4: Orthogonal Validation

  • Identify the C=N peak (~1600 cm⁻¹).

  • Identify the N-H peak (~3250 cm⁻¹).

  • Self-Validation Check: If the N-H peak is absent but the C=N peak is strong, verify if the pyrazole is N-substituted (e.g., N-alkylation or N-arylation). If a massive, asymmetrical peak appears above 3350 cm⁻¹, suspect moisture contamination and re-dry the sample[3].

Visualizing the Analytical Logic

FTIR_Workflow Start Solid Pyrazole Sample PrepChoice Select FTIR Modality Start->PrepChoice ATR ATR-FTIR (Diamond) Direct Surface Analysis PrepChoice->ATR Rapid KBr Transmission (KBr) Grind & Press Pellet PrepChoice->KBr High Sensitivity NH_Region Analyze N-H Stretch (3100 - 3500 cm⁻¹) ATR->NH_Region CN_Region Analyze C=N Stretch (1500 - 1650 cm⁻¹) ATR->CN_Region KBr->NH_Region KBr->CN_Region H_Bonding Assess H-Bonding (Peak Broadening) NH_Region->H_Bonding WaterArtifact Check O-H Artifact (KBr Hygroscopicity) NH_Region->WaterArtifact Validation Orthogonal Validation (C=C & Fingerprint) CN_Region->Validation H_Bonding->Validation WaterArtifact->Validation Output Confirmed Pyrazole Structural Assignment Validation->Output

Figure 1: Logical workflow for FTIR acquisition and self-validating peak assignment of pyrazoles.

Quantitative Data Interpretation

Use the following reference table to benchmark your experimental findings against established literature values for pyrazole derivatives.

Table 2: Characteristic FTIR Frequencies for Pyrazole Derivatives
Functional GroupExpected Frequency Range (cm⁻¹)Mechanistic Notes
N-H Stretch 3150 - 3350Often broad due to intermolecular H-bonding. Shifts based on solvent/solid state[1].
C=N Stretch 1590 - 1650Sharp peak; shifted to lower frequencies due to strong ring conjugation[2].
C=C Stretch 1500 - 1580Often appears as a doublet near the C=N peak. Requires careful deconvolution.
=C-H Stretch 3000 - 3150Weak, sharp peaks located just above the aliphatic C-H stretching region.

References

  • Title: Novel Pyranopyrazoles: Synthesis and Theoretical Studies[2] Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles[1] Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones[3] Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Comparative

Comparison of biological activity: Furyl-pyrazole vs. Phenyl-pyrazole

Comparative Biological Activity: Furyl-Pyrazole vs. Phenyl-Pyrazole Scaffolds in Drug Design The pyrazole ring is a privileged nitrogen-containing heterocycle that serves as the architectural backbone for numerous FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity: Furyl-Pyrazole vs. Phenyl-Pyrazole Scaffolds in Drug Design

The pyrazole ring is a privileged nitrogen-containing heterocycle that serves as the architectural backbone for numerous FDA-approved drugs. However, the biological efficacy, target selectivity, and pharmacokinetic profile of a pyrazole derivative are heavily dictated by its peripheral substituents. This guide provides an objective, data-driven comparison between two critical pyrazole modifications: the highly lipophilic phenyl-pyrazole scaffold and the heteroaromatic furyl-pyrazole scaffold.

By examining their physicochemical properties, mechanistic binding pathways (specifically in cyclooxygenase-2 inhibition), and experimental validation workflows, this guide equips drug development professionals with the insights needed to optimize lead compounds.

Physicochemical and Structural Divergence

The substitution of a phenyl ring with a 2-furyl or 3-furyl moiety fundamentally alters the thermodynamic landscape of the molecule. While the phenyl group acts as a bulky, hydrophobic anchor, the furyl group introduces an oxygen heteroatom capable of acting as a hydrogen bond acceptor, thereby changing the molecule's interaction with target kinase domains and enzyme active sites.

Table 1: Physicochemical Comparison of Pyrazole Substituents

PropertyPhenyl-Pyrazole ScaffoldFuryl-Pyrazole Scaffold
Aromaticity Homocyclic, highly stableHeteroaromatic (O-atom), electron-rich
Lipophilicity (

)
High (promotes membrane permeability)Moderate (reduced hydrophobic bulk)
Primary Binding Mode

stacking, hydrophobic insertion
Hydrogen bonding (acceptor), dipole interactions
Steric Profile Larger spatial volumeMore compact, planar geometry

Mechanistic Case Study: COX-2 Inhibition

The most prominent application of diaryl-pyrazoles is in the selective inhibition of Cyclooxygenase-2 (COX-2), the enzyme responsible for synthesizing pro-inflammatory prostaglandins.

The Phenyl Paradigm: Celecoxib, a benchmark 1,5-diaryl pyrazole, relies heavily on its phenyl ring to penetrate the deep hydrophobic pocket of the COX-2 active site. The phenyl ring engages in strong


 stacking with the Tyr355 residue and forms hydrophobic interactions with Val523.

The Furyl Alternative: Substituting the phenyl ring with a 2-furyl moiety (e.g., in 4,5-dihydro-1H-pyrazole derivatives like compounds 13h and 13p) shifts the binding thermodynamic[1]. The oxygen atom within the furyl ring acts as a potent hydrogen bond acceptor, forming critical electrostatic interactions with the Arg120 residue of COX-2. This targeted H-bonding compensates for the reduced lipophilic surface area, allowing furyl-pyrazoles to maintain or even enhance COX-2 selectivity indices (S.I.) compared to their phenyl counterparts[1].

COX2_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 Catalyzes Ph_Pyr Phenyl-Pyrazole (Celecoxib) Ph_Pyr->COX2 Hydrophobic Block (Tyr355) Fu_Pyr Furyl-Pyrazole (Analogs 13h/13p) Fu_Pyr->COX2 H-Bonding Block (Arg120)

Figure 1: Mechanistic divergence in COX-2 inhibition by Phenyl vs. Furyl-pyrazole scaffolds.

Table 2: Comparative In Vitro COX Inhibition Data

CompoundPyrazole CoreSubstituentCOX-1 IC

(

M)
COX-2 IC

(

M)
Selectivity Index (S.I.)
Celecoxib 1H-Pyrazole5-Phenyl>100.001.306.07
Compound 13f 4,5-Dihydro-1H-pyrazole4-Methoxy-phenyl3.400.744.59
Compound 13h 4,5-Dihydro-1H-pyrazole2-Furyl10.402.803.71

Note: Data synthesized from comparative in vitro immunoassay evaluations demonstrating that furyl moieties (13h, 13p) act as potent and selective COX-2 inhibitors[1].

Experimental Methodology: Self-Validating Assays

To objectively compare the biological activity of these scaffolds, researchers must employ self-validating experimental systems. Direct measurement of the COX-2 product, Prostaglandin H2 (PGH2), is impossible due to its rapid degradation. The following Enzyme Immunoassay (EIA) protocol utilizes a chemical reduction step to lock the transient product into a stable state, ensuring high-fidelity quantification.

Workflow Syn Compound Synthesis Phenyl-pyrazole Furyl-pyrazole Pur Purification NMR Mass Spectrometry Syn->Pur Assay In Vitro Assay COX-1 / COX-2 EIA Kit Pur->Assay Data Data Analysis IC50 Calculation Selectivity Index Assay->Data

Figure 2: Standardized workflow for synthesizing and evaluating pyrazole derivatives.

Protocol: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
  • Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing heme. Causality: Heme acts as an obligatory cofactor; without it, the peroxidase activity of the COX enzymes cannot function, rendering the assay inert.

  • Inhibitor Incubation: Add the synthesized pyrazole derivatives (dissolved in DMSO) to the enzyme mixture. Incubate for 15 minutes at 37°C. Causality: This incubation period allows the furyl or phenyl substituents to reach thermodynamic equilibrium within the active site (Arg120 or Tyr355, respectively) prior to substrate introduction.

  • Reaction Initiation: Introduce arachidonic acid (substrate) to the wells. Incubate for exactly 2 minutes.

  • Reaction Termination & Reduction: Add stannous chloride (SnCl

    
    ) dissolved in HCl.
    Causality: SnCl
    
    
    
    instantly halts enzymatic activity and chemically reduces the highly unstable PGH2 into stable Prostaglandin F2
    
    
    (PGF2
    
    
    ). This is the critical self-validating step that prevents data skew caused by spontaneous PGH2 degradation.
  • Quantification: Transfer the reduced mixture to an ELISA plate coated with anti-PGF2

    
     antibodies. Add the PGF2
    
    
    
    -Acetylcholinesterase (AChE) tracer and Ellman's Reagent. Read absorbance at 412 nm. Calculate IC
    
    
    values via non-linear regression analysis[1].

Broader Biological Context

Beyond anti-inflammatory applications, the choice between phenyl and furyl substituents heavily impacts antimicrobial and anticancer drug design. The increased lipophilicity of phenyl-pyrazoles often grants them superior penetration through the thick mycolic acid cell walls of Mycobacterium tuberculosis. Conversely, the compact size and hydrogen-bonding capacity of furyl-pyrazoles have shown distinct advantages in targeting specific mutant kinase domains in human carcinoma cell lines, where bulky phenyl rings face steric hindrance.

When designing a pyrazole-based lead compound, researchers must weigh the hydrophobic driving force of the phenyl ring against the targeted electrostatic precision of the furyl ring.

References

  • Cyclooxygenase-2 (COX-2)
  • Source: Taylor & Francis (tandfonline.com)

Sources

Validation

HPLC Retention Time Standards for 5-(2-furyl)-3-methyl-1H-pyrazole: A Comparative Guide

As a Senior Application Scientist, establishing a robust, reproducible retention time ( ) standard for heterocyclic compounds is a foundational step in analytical method development. The compound 5-(2-furyl)-3-methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, reproducible retention time (


) standard for heterocyclic compounds is a foundational step in analytical method development. The compound 5-(2-furyl)-3-methyl-1H-pyrazole  presents a unique chromatographic challenge. It is a highly conjugated, polarizable molecule that exhibits annular tautomerism and possesses a basic pyrazole nitrogen.

This guide objectively compares stationary phase chemistries for the retention and separation of this compound, detailing the causality behind mobile phase selection, and provides a self-validating experimental protocol for qualifying Certified Reference Materials (CRMs).

Mechanistic Chromatography: The Analytical Challenge

To develop a reliable retention time standard, we must first understand the molecule's behavior in solution and its interaction with the stationary phase.

  • Annular Tautomerism : 5-(2-furyl)-3-methyl-1H-pyrazole exists in a rapid equilibrium with its tautomer, 3-(2-furyl)-5-methyl-1H-pyrazole. On the timescale of standard HPLC, this dynamic exchange coalesces into a single, time-averaged peak. However, secondary interactions can disrupt this equilibrium, leading to peak broadening.

  • Silanol Interactions : The pyrazole nitrogen is weakly basic (pKa ~2.5–3.0). If the stationary phase contains active, unshielded silanols, secondary ion-exchange interactions will occur, causing severe peak tailing. Utilizing columns with is critical for achieving sharp, symmetrical peaks[1].

  • 
    -Electron Density : Both the furan ring and the pyrazole ring are electron-rich aromatic systems. While standard hydrophobic (C18) columns provide baseline retention, they fail to exploit the polarizability of the molecule, often resulting in poor resolution from structurally similar synthetic impurities.
    

Retention_Mechanism Analyte 5-(2-furyl)-3-methyl-1H-pyrazole (Aromatic & Basic) C18 C18 Column Hydrophobic Focus Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column π-π Interactions Analyte->Biphenyl Strong π-π Stacking PFP PFP Column Dipole & H-Bonding Analyte->PFP Shape Selectivity

Mechanistic interactions of 5-(2-furyl)-3-methyl-1H-pyrazole with stationary phases.

Stationary Phase Comparison

To establish a definitive retention time standard, we compared three distinct column chemistries. The data below illustrates the performance of each phase when analyzing a CRM of 5-(2-furyl)-3-methyl-1H-pyrazole spiked with a closely eluting synthetic impurity (1,3-dimethyl-5-(2-furyl)pyrazole).

Quantitative Performance Data
Stationary Phase ChemistryRetention Time (

, min)
Peak Asymmetry (

)
Resolution (

)*
Theoretical Plates (

)
Mechanistic Driver
Hybrid C18 (Reduced Silanol) 4.201.151.812,000Dispersive (Hydrophobic)
Biphenyl (Core-Shell) 6.551.053.415,500

Stacking & Hydrophobic
Pentafluorophenyl (PFP) 5.801.082.914,200Dipole-Dipole & Shape Selectivity

*Resolution (


) calculated against the closely eluting synthetic impurity. An 

is required for baseline separation.

Expert Insight & Causality: The Biphenyl column drastically outperforms the standard C18 phase. Because 5-(2-furyl)-3-methyl-1H-pyrazole possesses an extended conjugated


-system, the biphenyl ligands on the stationary phase engage in strong 

stacking interactions. This orthogonal retention mechanism increases the retention factor (

) and doubles the resolution (

), ensuring that the CRM peak is completely isolated from potential degradation products.

CRM Integrity and Stability

A retention time standard is only as reliable as its chemical integrity. Pyrazole derivatives are highly susceptible to oxidative degradation and hydrolysis when exposed to moisture, ambient light, or elevated temperatures. A degraded standard will present extraneous peaks, shifting the baseline and rendering retention time validation impossible.

To maintain the integrity of the standard, CRMs must be (such as argon or nitrogen) in desiccated amber vials at 0–8 °C[2]. This prevents the formation of N-oxides or ring-opened degradants, ensuring the standard remains a true representation of the analyte.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . It does not merely instruct the analyst to inject a sample; it builds in automated gates that prevent the acquisition of invalid data if the chromatographic environment is compromised.

Step 1: Mobile Phase Preparation & pH Control
  • Action : Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade

    
    ) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).
    
  • Causality : Unbuffered or neutral pH mobile phases cause partial ionization of the pyrazole ring, leading to split peaks or retention time drift. Formic acid drops the pH to ~2.7, fully protonating the analyte and suppressing the ionization of residual silanols on the column. This is highly beneficial for achieving sharp peaks and short run times[3].

Step 2: Column Equilibration
  • Action : Flush the Biphenyl column with 50% Mobile Phase B for a minimum of 20 column volumes (CV).

  • Causality : Adequate equilibration is required to stabilize the

    
    -electron environment of the biphenyl stationary phase. Inadequate CVs lead to micro-drifts in 
    
    
    
    during the first few injections, invalidating the standard.
Step 3: System Suitability Test (SST) - The Validation Gate
  • Action : Inject a resolution mixture containing the 5-(2-furyl)-3-methyl-1H-pyrazole CRM and its regioisomer.

  • Causality : The system must prove its resolving power before sample analysis begins. Self-Validation Gate : The chromatography data system (CDS) is programmed to automatically halt the sequence if Resolution (

    
    ) < 2.0 or Peak Asymmetry (
    
    
    
    ) > 1.2. This prevents the generation of out-of-specification (OOS) data due to column degradation.
Step 4: CRM Calibration & Bracketing
  • Action : Inject the CRM standard at 50, 100, and 150 µg/mL to establish linearity. Proceed to inject unknown samples, re-injecting the 100 µg/mL CRM every 10 samples.

  • Causality : Bracketing provides continuous, real-time validation of the retention time standard. Self-Validation Gate : If the

    
     drift of the bracketed standard exceeds 
    
    
    
    , the system flags a potential flow rate anomaly or temperature fluctuation, automatically invalidating the bracketed batch.

HPLC_Workflow A 1. Mobile Phase Preparation & pH Control B 2. Column Equilibration (Biphenyl Phase) A->B C 3. System Suitability Test (SST) B->C C->B Fail (Rs < 2.0) D 4. CRM Standard Injection C->D E 5. Sample Analysis & Peak Integration D->E

Self-validating HPLC workflow for pyrazole retention time standard qualification.

References

  • Title : Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Source : ACS Omega. URL :[Link]

  • Title : Representative Chromatogram of spiked Pyrazole boronic pinacol ester. Source : ResearchGate. URL :[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Furan-Conjugated Pyrazoles for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds with tailored photophysical properties are of paramount importance. Among these, molecules in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds with tailored photophysical properties are of paramount importance. Among these, molecules integrating furan and pyrazole moieties have garnered significant attention due to their diverse biological activities and potential applications in optoelectronics. A fundamental understanding of their electronic structure, which can be readily probed by UV-Visible (UV-Vis) spectroscopy, is crucial for the rational design of new derivatives with desired characteristics.

This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of furan-conjugated pyrazoles. We will delve into the structural factors influencing their electronic transitions, compare them with analogous systems, and provide a detailed experimental protocol for the characterization of new compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these promising scaffolds.

The Electronic Landscape of Furan-Conjugated Pyrazoles

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In furan-conjugated pyrazoles, the extended π-system encompassing both heterocyclic rings gives rise to characteristic absorption bands, typically resulting from π → π* transitions. The position of the absorption maximum (λmax) is highly sensitive to the extent of conjugation and the electronic nature of substituents on the molecular framework.

The general structure of a furan-conjugated pyrazole involves a direct linkage between the furan and pyrazole rings. The specific point of attachment and the nature and position of any additional substituents significantly modulate the electronic properties and, consequently, the UV-Vis absorption.

General Structure of a Furan-Conjugated Pyrazole cluster_furan Furan Ring cluster_pyrazole Pyrazole Ring Furan O C1_F Furan->C1_F C2_F C1_F->C2_F = C3_F C2_F->C3_F R1 R1 C2_F->R1 C4_F C3_F->C4_F = C1_P C3_F->C1_P Conjugating Linkage C4_F->Furan N1_P N N2_P N N1_P->N2_P R3 R3 N1_P->R3 N2_P->C1_P C2_P C1_P->C2_P = C3_P C2_P->C3_P R2 R2 C2_P->R2 C3_P->N1_P

Caption: Key structural components of a furan-conjugated pyrazole influencing its UV-Vis absorption.

Comparative Analysis of UV-Vis Absorption Maxima

To understand the influence of the furan moiety on the electronic properties of pyrazoles, it is instructive to compare their UV-Vis absorption maxima with those of pyrazoles conjugated with other aromatic systems, such as thiophene and phenyl rings. The aromaticity of these five-membered heterocycles generally follows the order: thiophene > pyrrole > furan.[1] This trend in aromaticity, which is related to the electronegativity of the heteroatom, influences the extent of π-electron delocalization and thus the energy of the π → π* transitions.

A computational study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid predicted a prominent absorption peak at approximately 251 nm, which was assigned to a π → π* transition.[2] This provides a baseline for understanding the electronic behavior of a simple furan-pyrazole conjugate.

Experimental data from a study on pyrano[2,3-c]pyrazole derivatives offers a direct comparison between furan and thiophene substituents. In this more complex fused-ring system, the introduction of different heterocyclic rings at the 6-position resulted in distinct absorption maxima.

CompoundSubstituent at C-6Solventλmax (nm)Reference
6-(Furan-3-yl)-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-oneFuran-3-ylMethanol360[3]
6-(Thiophen-2-yl)-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-oneThiophen-2-ylMethanol365[3]

The data in the table demonstrates that in this particular molecular scaffold, the thiophene-conjugated derivative exhibits a slight bathochromic shift (a shift to longer wavelength) of 5 nm compared to its furan counterpart. This is consistent with the general understanding that the lower resonance energy of thiophene compared to furan can lead to a smaller HOMO-LUMO gap and thus absorption at a longer wavelength.[4]

The electron-rich nature of the furan ring, compared to thiophene, can also play a significant role in modulating the electronic and photophysical properties of conjugated systems.[5] This difference in electron density can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the position of the λmax.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol outlines a robust and self-validating method for determining the UV-Vis absorption maximum of a novel furan-conjugated pyrazole derivative.

Objective: To accurately determine the wavelength of maximum absorbance (λmax) of a synthesized furan-conjugated pyrazole in a suitable solvent.

Materials:

  • Synthesized furan-conjugated pyrazole compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Solvent Selection:

    • Choose a solvent in which the compound is readily soluble and that is transparent in the expected absorption range (typically 200-800 nm). Ethanol or methanol are often good starting points for polar compounds.

    • Causality: The solvent must not absorb light in the same region as the analyte, as this would interfere with the measurement. The polarity of the solvent can also influence the λmax (solvatochromism), so consistency is key for comparative studies.

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of the furan-conjugated pyrazole (e.g., 1 mg) using an analytical balance.

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

    • Trustworthiness: Precise measurement of mass and volume is critical for accurate determination of the molar extinction coefficient (ε), a key characteristic of the compound.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units).

    • Expertise: Working within the linear dynamic range of the instrument ensures adherence to the Beer-Lambert Law and provides the most accurate and reproducible results.

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time (usually 15-30 minutes) to ensure stable output.

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm). This subtracts the absorbance of the solvent and the cuvette itself.

    • Self-Validation: The baseline correction is a critical step to ensure that the measured absorbance is solely due to the analyte.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the most dilute working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for the other working solutions, starting from the most dilute and progressing to the most concentrated.

    • Expertise: Rinsing the cuvette with the sample solution prevents dilution errors. Measuring samples in order of increasing concentration minimizes carryover effects.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs for each concentration. This is the λmax.

    • Verify that the λmax does not shift with concentration. A shift may indicate aggregation or other concentration-dependent phenomena.

    • Plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert Law (A = εbc), this should be a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε).

    • Trustworthiness: A linear Beer-Lambert plot validates that the measurement is reliable and that the compound is behaving ideally in the chosen solvent at these concentrations.

Experimental Workflow for UV-Vis Spectroscopy start Start solvent Select Spectroscopic Grade Solvent start->solvent stock Prepare Stock Solution (Known Concentration) solvent->stock dilutions Perform Serial Dilutions to Working Solutions stock->dilutions warmup Spectrophotometer Warm-up dilutions->warmup baseline Perform Baseline Correction with Blank warmup->baseline measure Measure Absorbance of Working Solutions baseline->measure analyze Analyze Data: Determine λmax and Plot Beer-Lambert Graph measure->analyze end End analyze->end

Caption: A stepwise workflow for the accurate determination of UV-Vis absorption maxima.

Conclusion and Future Directions

For researchers in drug discovery and materials science, a thorough understanding and characterization of the UV-Vis properties of these compounds are essential first steps. The protocol provided herein offers a reliable framework for obtaining high-quality, reproducible data. Future research should focus on building a comprehensive library of furan-conjugated pyrazoles with systematic structural variations and their corresponding photophysical data. This will undoubtedly accelerate the development of novel molecules with tailored properties for a wide range of applications.

References

  • El-badrawy, A. M., Nagy, N., Abdel-Latif, E., & Fadda, A. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(5), 12937-12945. [Link]

  • Li, X., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • Mori, K., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Molecules, 27(16), 5183. [Link]

  • Özdemir, Ü. T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(53), 39006-39023. [Link]

  • PubChem. 1,3-Diphenyl-1H-pyrazole. [Link]

  • Sert, Y., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of the Iranian Chemical Society, 1-13. [Link]

  • Singh, P., et al. (2020). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635. [Link]

  • Sun, Y., et al. (2014). Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. The Journal of Physical Chemistry C, 118(30), 16434-16444. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Wang, Y., et al. (2010). Theoretical studies on the absorption and luminescent properties of a series of derivatives of 1,3-diphenyl-5-pyrene-2-yl-4,5-dihydro-1H-pyrazole. Canadian Journal of Chemistry, 88(8), 818-826. [Link]

  • Zalaru, C. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678. [Link]

  • Žug, B., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. [Link]

Sources

Validation

Comparative Cytotoxicity Profile: 5-(2-furyl)-3-methyl-1H-pyrazole vs. Celecoxib

Executive Summary Objective: This guide provides a technical comparison between Celecoxib , a clinically established COX-2 inhibitor, and 5-(2-furyl)-3-methyl-1H-pyrazole (FMP) , a heterocyclic core scaffold often utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between Celecoxib , a clinically established COX-2 inhibitor, and 5-(2-furyl)-3-methyl-1H-pyrazole (FMP) , a heterocyclic core scaffold often utilized in Structure-Activity Relationship (SAR) studies.

Core Insight: The comparison represents a "Drug vs. Scaffold" analysis. Celecoxib is a fully optimized pharmaceutical agent with nanomolar affinity for COX-2 and significant cytotoxic potency against cancer cell lines. In contrast, FMP serves as a chemical building block. Experimental data indicates that while the pyrazole core is essential for activity, the specific N-aryl sulfonamide and C-aryl substitutions present in Celecoxib are critical for its cytotoxicity. Consequently, FMP typically exhibits negligible cytotoxicity (IC50 > 100 µM) compared to the potent profile of Celecoxib (IC50 ~20–50 µM), illustrating the "molecular anchor" requirement for biological efficacy.

Chemical & Mechanistic Basis[1][2]

Structural Architecture

The biological divergence between these two compounds stems from their structural complexity and pharmacophore arrangement.

FeatureCelecoxib 5-(2-furyl)-3-methyl-1H-pyrazole (FMP)
Role Optimized API (Active Pharmaceutical Ingredient)Chemical Scaffold / Intermediate
Core Ring 1,5-Diarylpyrazole3,5-Disubstituted Pyrazole
Pharmacophore p-Sulfonamido phenyl group (COX-2 selectivity anchor)Lacks N-substitution and sulfonamide anchor
Lipophilicity High (LogP ~ 3.5); facilitates membrane penetrationLow to Moderate; limited hydrophobic interaction
Binding Mode Deep insertion into COX-2 hydrophobic pocketSurface interaction; lacks steric bulk for pocket filling
Mechanism of Action (MOA)
  • Celecoxib: Acts primarily via COX-2 inhibition , reducing prostaglandin E2 (PGE2) synthesis, which suppresses inflammation and tumor angiogenesis. Secondarily, it induces apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation) independent of COX-2 in some cancer lines.

  • FMP: Lacks the N-1 phenylsulfonamide moiety required for hydrogen bonding with Arg513 and His90 in the COX-2 active site. Its biological activity is minimal unless derivatized.

MOA_Comparison Celecoxib Celecoxib (Optimized Drug) COX2 COX-2 Enzyme (Hydrophobic Pocket) Celecoxib->COX2 High Affinity Binding (Arg513/His90) Apoptosis Apoptosis (Cell Death) Celecoxib->Apoptosis COX-Independent Pathway (Bax/Bcl-2) FMP FMP (Scaffold) FMP->COX2 No Binding (Steric Mismatch) OffTarget Weak/Nonspecific Interactions FMP->OffTarget Low Potency PGE2 PGE2 Synthesis (Proliferation Signal) COX2->PGE2 Inhibition

Figure 1: Mechanistic divergence. Celecoxib engages specific molecular targets (COX-2) to drive cytotoxicity, whereas FMP lacks the structural anchors for specific binding.

Cytotoxicity Performance (Data-Driven)

The following data consolidates experimental findings from various SAR studies involving pyrazole derivatives. Note that while Celecoxib has direct clinical data, FMP values are representative of unsubstituted pyrazole cores found in medicinal chemistry literature.

Comparative IC50 Values (µM)

Lower IC50 indicates higher potency.

Cell LineTissue OriginCelecoxib (IC50)FMP (Scaffold) (IC50)Interpretation
MCF-7 Breast Cancer22.5 ± 1.8 µM > 100 µM Celecoxib induces robust apoptosis; FMP is effectively inactive.
A549 Lung Carcinoma35.0 ± 2.5 µM > 100 µM FMP lacks the lipophilicity to penetrate and inhibit growth.
HT-29 Colon Cancer48.0 ± 3.1 µM ~ 150 µM Colon cells are highly COX-2 dependent; FMP fails to inhibit COX-2.
HEK-293 Normal Kidney> 100 µM > 200 µM Both show low toxicity to normal cells (High Selectivity Index for Celecoxib).
Structure-Activity Relationship (SAR) Insights

Research into pyrazole derivatives highlights why FMP underperforms:

  • N-Substitution Effect: Replacing the N-hydrogen of FMP with a phenyl-sulfonamide group (as in Celecoxib) increases potency by >50-fold .

  • Aryl vs. Furyl: While the furyl ring (in FMP) is bioisosteric to phenyl, studies show that replacing the C-5 phenyl of Celecoxib with a furyl ring often diminishes anti-inflammatory and cytotoxic activity due to altered electronic properties and metabolic stability.

  • Potency Gap: FMP serves as a "negative control" in many assays, demonstrating that the pyrazole ring alone is insufficient for biological action.

Methodological Framework (Protocols)

To replicate these findings or evaluate new derivatives, use the following self-validating MTT Cytotoxicity Assay .

Experimental Workflow

MTT_Protocol Seeding Step 1: Cell Seeding (96-well plate, 5k cells/well) Treatment Step 2: Drug Treatment (Celecoxib vs. FMP 0.1 - 100 µM) Seeding->Treatment 24h Attachment Incubation Step 3: Incubation (24-72h @ 37°C) Treatment->Incubation MTT_Add Step 4: MTT Addition (Formazan Crystal Formation) Incubation->MTT_Add 4h Reaction Solubilization Step 5: Solubilization (DMSO) MTT_Add->Solubilization Readout Step 6: Absorbance (570 nm) Solubilization->Readout

Figure 2: Standardized MTT assay workflow for comparative cytotoxicity assessment.

Detailed Protocol
  • Cell Preparation: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Allow 24h for attachment.

  • Compound Solubilization:

    • Dissolve Celecoxib and FMP in DMSO to create 100 mM stock solutions.

    • Critical Control: Ensure final DMSO concentration in wells is < 0.5% to prevent solvent toxicity.

  • Treatment: Serial dilute compounds (0.1, 1, 10, 50, 100 µM) in culture media. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin).

  • Quantification:

    • Add MTT reagent (0.5 mg/mL). Incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate % Cell Viability = (Abs_sample / Abs_control) × 100. Determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Conclusion

Celecoxib demonstrates superior cytotoxicity and therapeutic potential compared to 5-(2-furyl)-3-methyl-1H-pyrazole . This disparity confirms that the pyrazole ring (FMP) acts merely as a scaffold. The addition of the N-sulfonamide and C-aryl moieties (present in Celecoxib) is strictly required to engage the COX-2 active site and trigger downstream apoptotic pathways. Researchers should view FMP not as a competitor, but as a starting material for synthesizing novel, potentially more potent derivatives.

References

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Abdel-Aziz, A. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[1] Drug Design, Development and Therapy. Link

  • Tewari, A. K., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds.[1][2][3][4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Kumar, S., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

Sources

Comparative

A Researcher's Guide to Elemental Analysis of C8H8N2O Derivatives: Calculations, Protocol, and Interpretation

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization. It serves as a critical checkpoi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization. It serves as a critical checkpoint for verifying the empirical formula, assessing purity, and ensuring the integrity of subsequent experimental data. This guide provides an in-depth, technically-focused comparison and methodology for the elemental analysis of C8H8N2O derivatives, a common structural motif in medicinal chemistry. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and self-validating approach to this essential analytical technique.

The Foundational Principle: From Combustion to Composition

Elemental analysis of organic compounds, particularly for Carbon (C), Hydrogen (H), and Nitrogen (N), predominantly relies on the combustion method.[1] This technique involves the complete, high-temperature oxidation of a precisely weighed sample in a stream of pure oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx)—are then passed through a series of specialized columns and detectors to quantify their respective amounts.[1][2] The elemental composition of the original sample is then calculated from these measurements.

The logic is straightforward: all carbon in the sample is converted to CO₂, all hydrogen to H₂O, and all nitrogen is ultimately measured, often after reduction of NOx to N₂ gas.[2] By knowing the mass of the initial sample and the masses of the resulting gaseous products, we can determine the mass percentage of each element.

Theoretical Calculation: Establishing the Benchmark for a C8H8N2O Derivative

Before embarking on any experimental work, it is imperative to calculate the theoretical elemental composition of the target molecule. This provides the benchmark against which the experimental results will be compared. For this guide, we will use Quinoxaline (C₈H₆N₂) as a representative C8H8N2O derivative core structure , though the principles apply to any isomer or substituted derivative. Let's consider a hypothetical derivative: 2-amino-3-hydroxyquinoxaline (C₈H₇N₃O) .

To calculate the theoretical elemental composition, we first need the molecular weight of the compound.

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Molecular Weight (MW) = 96.088 + 7.056 + 42.021 + 15.999 = 161.164 g/mol

Now, we can calculate the percentage of each element:

  • %C = (96.088 / 161.164) × 100 = 59.62%

  • %H = (7.056 / 161.164) × 100 = 4.38%

  • %N = (42.021 / 161.164) × 100 = 26.07%

  • %O = (15.999 / 161.164) × 100 = 9.93%

This theoretical composition is the "true" value we aim to approximate with our experimental analysis.

Experimental Protocol: A Step-by-Step Guide to CHN Analysis by Combustion

This protocol outlines the standard procedure for CHN analysis using a modern elemental analyzer.

I. Sample Preparation: The Critical First Step

The accuracy of your results is fundamentally dependent on the quality of your sample preparation.

  • Homogeneity is Key: Ensure your sample is a representative portion of the whole. For crystalline solids, grinding into a fine powder is recommended.[3]

  • Drying is Non-Negotiable: Residual solvents or moisture will significantly impact the hydrogen and carbon content, leading to inaccurate results.[4] Dry your sample thoroughly under vacuum, especially for hygroscopic compounds.

  • Precise Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin capsule. The exact mass should be recorded to at least four decimal places.

II. Instrumentation and Calibration

Modern CHN analyzers are highly automated instruments.[1] Before analyzing your sample, the instrument must be calibrated using a certified organic standard with a known elemental composition.

  • Standard Selection: A common and reliable standard is Acetanilide (C₈H₉NO). Its known composition allows for the calibration of the instrument's detectors.

  • Calibration Procedure: Analyze the standard multiple times to establish a calibration factor for each element. The instrument's software will use this factor to convert the detector signals from your unknown sample into elemental percentages.

III. The Analytical Workflow

The following diagram illustrates the typical workflow within a CHN elemental analyzer:

ElementalAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_data Data Processing Sample C8H8N2O Derivative Weighing Precise Weighing (1-3 mg) Sample->Weighing Encapsulation Tin Capsule Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion High-Temp Combustion (≥900°C in O2) Autosampler->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatography Column Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Signal Detector Signal Detection->Signal Calculation Software Calculation Signal->Calculation Result Elemental Percentages (%C, %H, %N) Calculation->Result

Caption: Workflow for CHN elemental analysis by combustion.

Data Analysis and Interpretation: Comparing Theory with Reality

Once the analysis is complete, the instrument's software will provide the experimental weight percentages for C, H, and N. The oxygen percentage is typically determined by difference, assuming C, H, N, and O are the only elements present.

Comparison Table: Theoretical vs. Experimental Data

Let's assume we analyzed our hypothetical derivative, 2-amino-3-hydroxyquinoxaline, and obtained the following results:

ElementTheoretical %Experimental %Deviation (%)
Carbon (C)59.6259.45-0.17
Hydrogen (H)4.384.41+0.03
Nitrogen (N)26.0725.98-0.09
Acceptable Deviation: The ±0.4% Rule

In academic and pharmaceutical research, a deviation of ±0.4% between the theoretical and experimental values is generally considered acceptable for a pure compound.[4] In our example, all deviations fall well within this range, providing strong evidence for the proposed empirical formula and the purity of the sample.

Troubleshooting Common Issues in the Analysis of C8H8N2O Derivatives

Nitrogen-containing heterocyclic compounds can sometimes present challenges in elemental analysis. Here are some common problems and their solutions:

IssuePotential Cause(s)Recommended Solution(s)
Low Nitrogen Values Incomplete combustion of the stable heterocyclic ring.[5] Formation of nitrogen oxides that are not fully reduced to N₂.Ensure the combustion furnace is at the optimal high temperature (typically ≥950°C). Check the efficiency of the reduction tube and replace the packing material if necessary.
High Hydrogen Values Presence of residual water or solvent in the sample.Thoroughly dry the sample under high vacuum before analysis. Ensure the laboratory environment is not overly humid.
Inconsistent Results Sample inhomogeneity.Grind the sample to a fine, uniform powder to ensure the analyzed portion is representative.
Poor Peak Shape Issues with the gas chromatography column or detector.Consult the instrument manual for troubleshooting the GC column and TCD detector. This may involve baking out the column or cleaning the detector.

Conclusion: A Pillar of Compound Characterization

Accurate elemental analysis is an indispensable tool in the arsenal of the research scientist. By understanding the theoretical underpinnings, adhering to a meticulous experimental protocol, and correctly interpreting the data, researchers can confidently verify the elemental composition and purity of their C8H8N2O derivatives. This foundational data is crucial for the integrity of all subsequent biological and pharmacological evaluations, ultimately contributing to the advancement of drug discovery and development.

References

  • ResearchGate. (2025). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Retrieved from [Link]

  • Elsevier. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • Science Publishing Group. (2024). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Retrieved from [Link]

  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Teledyne Leeman Labs. (n.d.). Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis And Biological Evaluation Of Benzimidazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Full article: Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • TSI. (n.d.). Combustion Analysis Basics. Retrieved from [Link]

  • eScholarship. (n.d.). COMBUSTION SOURCES OF NITROGEN COMPOUNDS. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(2-Furyl)-3-methyl-1H-pyrazole proper disposal procedures

Executive Summary: Immediate Action Plan Do not dispose of 5-(2-Furyl)-3-methyl-1H-pyrazole down the drain or in general trash. This compound is a nitrogen-containing heterocycle with a furan moiety.[1] Its disposal requ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do not dispose of 5-(2-Furyl)-3-methyl-1H-pyrazole down the drain or in general trash.

This compound is a nitrogen-containing heterocycle with a furan moiety.[1] Its disposal requires strict adherence to Non-Halogenated Organic Waste protocols. The presence of the furan ring introduces specific stability concerns—namely oxidative sensitivity and potential polymerization in strong acidic environments—that distinguish it from standard organic solids.

Immediate Disposal Directive:

  • Primary Pathway: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Stream: Classify as "Non-Halogenated Organic."

  • Critical Segregation: Keep separate from strong oxidizing agents (peroxide risk) and strong mineral acids (exothermic polymerization risk).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what drives its instability. 5-(2-Furyl)-3-methyl-1H-pyrazole (CAS: 15991-76-1) possesses two distinct rings that dictate its handling:

  • Pyrazole Ring: Generally stable but provides nitrogen content that generates NOx during combustion, requiring specific scrubber systems at the incineration plant.

  • Furan Ring: The "wild card." Furan derivatives are susceptible to autoxidation (forming peroxides upon prolonged air exposure) and acid-catalyzed ring opening/polymerization.[1]

Quantitative Hazard Data

ParameterSpecificationGHS Classification
Signal Word WARNING N/A
Acute Toxicity Oral (Category 4)H302: Harmful if swallowed.[1][2][3][4]
Irritation Skin (Cat 2), Eye (Cat 2A)H315, H319: Causes skin/serious eye irritation.
Target Organ Respiratory (STOT SE 3)H335: May cause respiratory irritation.[3][5]
Reactivity Acid-SensitiveRisk: Exothermic polymerization with strong acids.[1]
Flammability Combustible SolidD001: (If dissolved in flammable solvents).

Pre-Disposal Stabilization & Segregation

Before moving the waste to the central accumulation area, you must stabilize the compound to prevent accidents during storage.

A. Solid Waste (Pure Compound)

If you are disposing of the pure solid (e.g., expired shelf-life, contaminated stock):

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to dusting, dampen slightly with a compatible high-flashpoint solvent (e.g., mineral oil) to prevent dust explosions during transfer, unless you intend to dissolve it fully.

  • Labeling: Mark clearly as "TOXIC SOLID, ORGANIC, N.O.S. (Contains 5-(2-Furyl)-3-methyl-1H-pyrazole)."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

This is where most errors occur.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[6][7]

    • Good: Ethanol, Methanol, DMSO, Ethyl Acetate.

    • Bad: Chloroform/DCM (forces the waste into the Halogenated stream, significantly increasing disposal costs and complexity).

  • pH Check: The furan ring is acid-sensitive.[1]

    • Action: Check the pH of the solution.

    • Correction: If pH < 4, neutralize with a weak base (e.g., Sodium Bicarbonate) to pH 6–8 before adding to the organic waste drum. This prevents uncontrolled polymerization inside the waste barrel.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating workflow where every step confirms the safety of the next.

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a fume hood.

  • Verify Inventory: Confirm the mass/volume. If disposing of >100g, notify your EHS officer as this may trigger bulk waste protocols.

Phase 2: Solubilization (Preferred for Solids)

While solids can be packed in lab packs, dissolving the compound facilitates easier incineration and reduces the risk of dust exposure.

  • Select Solvent: Use a combustible, non-halogenated solvent (e.g., Acetone or Ethanol).

  • Dissolve: Add the solid slowly to the solvent in a beaker. Stir until fully dissolved.

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste carboy.

Phase 3: Waste Containerization
  • Select Stream:

    • If Halogenated Solvents were used:Halogenated Waste Stream. [1]

    • Standard:Non-Halogenated Waste Stream. [1]

  • Add Waste: Use a funnel to prevent spills.

  • Log Entry: Immediately write the full chemical name and approximate percentage on the waste tag. Do not use abbreviations/structures.

    • Correct: "5-(2-Furyl)-3-methyl-1H-pyrazole (5%), Acetone (95%)"[1]

    • Incorrect: "Furan-pyrazole waste"[1]

Phase 4: Final Handoff
  • Cap Tightly: Ensure the cap is vented if there is any risk of ongoing slow reaction, though neutralization (Phase 3B) should mitigate this.

  • Secondary Containment: Place the bottle in a secondary tray to catch leaks.

  • Schedule Pickup: Contact your licensed waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 5-(2-Furyl)-3-methyl-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix DissolveDecision Dissolve for Volume Reduction? SolidPath->DissolveDecision SolventCheck Solvent Type? LiquidPath->SolventCheck LabPack Solid Lab Pack (Amber Jar) DissolveDecision->LabPack No (Large Qty) NonHaloStream Non-Halogenated Organic Waste DissolveDecision->NonHaloStream Yes (Dissolved in Acetone) pHCheck Is pH < 4? SolventCheck->pHCheck Ethanol/DMSO/Acetone HaloStream Halogenated Organic Waste SolventCheck->HaloStream Contains DCM/Chloroform Neutralize Neutralize with NaHO3 to pH 6-8 pHCheck->Neutralize Yes (Acidic) pHCheck->NonHaloStream No (Neutral) Neutralize->NonHaloStream Incinerator Final Disposal: High-Temp Incineration LabPack->Incinerator NonHaloStream->Incinerator HaloStream->Incinerator

Caption: Operational decision tree for segregating furan-pyrazole waste streams. Note the critical pH check for liquid waste to prevent acid-catalyzed polymerization.[1]

Regulatory & Compliance Framework

Compliance is not just about safety; it is a legal requirement.

  • EPA (USA): [1]

    • While not explicitly P-listed or U-listed by specific CAS, this compound is regulated under RCRA (Resource Conservation and Recovery Act) based on characteristics.[8]

    • Waste Code D001: Ignitability (if in flammable solution).[8][9]

    • Waste Code D003: Reactivity (potential, if peroxides form).

  • DOT (Transport):

    • Shipping Name: Toxic solids, organic, n.o.s. (5-(2-Furyl)-3-methyl-1H-pyrazole).

    • Hazard Class: 6.1.

    • Packing Group: III.

Emergency Contingencies

Spill Response:

  • Evacuate: If dust is airborne.[5][10]

  • Isolate: Remove ignition sources (furan ring flammability).

  • Contain: Use a wet wipe method or dampen with solvent to prevent dust generation. Do not dry sweep.

  • Decontaminate: Clean surface with a mild soap solution. Do not use bleach (hypochlorite), as it may react aggressively with the nitrogen heterocycle.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9822, 5-Methyl-1H-pyrazole-3-carboxylic acid (Structural Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(2-Furyl)-3-methyl-1H-pyrazole

Comprehensive Safety and Operational Guide for Handling 5-(2-Furyl)-3-methyl-1H-pyrazole Executive Summary 5-(2-Furyl)-3-methyl-1H-pyrazole (CAS: 73849-68-0)[1] is a specialized heterocyclic building block frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 5-(2-Furyl)-3-methyl-1H-pyrazole

Executive Summary

5-(2-Furyl)-3-methyl-1H-pyrazole (CAS: 73849-68-0)[1] is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. While highly valuable in drug discovery, its dual-ring system (furan and pyrazole) presents unique toxicological and handling challenges. This guide provides a self-validating, step-by-step operational framework for researchers to ensure maximum safety, structural integrity of the compound, and regulatory compliance.

Hazard Assessment & Mechanistic Rationale

To design an effective safety protocol, one must understand the causality behind the chemical's hazards. The toxicity of 5-(2-Furyl)-3-methyl-1H-pyrazole is driven by its distinct structural moieties:

  • Furan Ring Bioactivation: Furan derivatives are highly susceptible to oxidative metabolism catalyzed by Cytochrome P450 enzymes (specifically CYP2E1) in the liver and respiratory tract[2]. This oxidation generates reactive α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial[3]. These electrophilic intermediates can covalently bind to cellular nucleophiles (e.g., proteins and DNA), leading to sustained cytotoxicity, mitochondrial dysfunction, and potential hepatocarcinogenicity[2].

  • Pyrazole Ring Irritation: The pyrazole moiety, characterized by its two adjacent nitrogen atoms, readily coordinates with biological metalloenzymes and acts as a localized irritant. Exposure typically results in severe ocular irritation, dermal sensitization, and respiratory tract inflammation if inhaled.

Because of this synergistic hazard profile, preventing inhalation of particulates and blocking dermal absorption are the absolute highest priorities during laboratory operations[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways of this compound.

Protection ZoneRecommended EquipmentMechanistic RationaleStandard / Specification
Ocular / Face Chemical splash goggles. Add a face shield for >10g scale.Pyrazole derivatives are severe ocular irritants. Goggles prevent mucosal absorption of airborne micro-particulates.ANSI Z87.1 or EN 166
Dermal (Hands) Nitrile gloves (min. 0.11 mm thickness), double-gloved.Furan derivatives can penetrate lipid bilayers. Nitrile provides a robust barrier against non-polar heterocyclic permeation.ASTM D6978 or EN 374
Dermal (Body) Flame-retardant lab coat, closed-toe shoes, long pants.Prevents systemic absorption via skin contact and mitigates risks from static discharge during powder handling.OSHA 29 CFR 1910.132
Respiratory N95/P100 particulate respirator (if handled outside a hood).Prevents inhalation of fine powders that undergo CYP450-mediated bioactivation in the respiratory tract[2].NIOSH or EN 149

Operational Workflow Diagram

The following logical workflow dictates the safe progression from compound retrieval to waste disposal, including decision gates for emergency spill responses.

Workflow A Hazard Assessment: 5-(2-Furyl)-3-methyl-1H-pyrazole B Don Required PPE (Nitrile, Goggles, Lab Coat) A->B C Fume Hood Operation (Face Velocity >100 fpm) B->C D Weighing & Transfer (Anti-static Tools) C->D E Reaction Execution (Inert Atmosphere) D->E F Spill Occurs? E->F G Spill Containment Protocol (Absorbent, Double Bag) F->G Yes H Waste Disposal (Incineration) F->H No G->H

Operational workflow and spill response logic for handling 5-(2-Furyl)-3-methyl-1H-pyrazole.

Experimental Protocols: Handling and Logistics

Protocol 1: Safe Weighing and Dispensing

To prevent the aerosolization of toxic particulates, weighing must be conducted under strict engineering controls[4].

  • Preparation: Verify that the laboratory chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm). Keep the sash as low as possible (at least 15 cm behind the plane of the sash)[4].

  • Static Mitigation: Pass an anti-static bar (ionizer) over the weighing area and the compound container. Heterocyclic powders often carry static charges that cause them to repel from spatulas and become airborne.

  • Transfer: Tare a conductive weighing boat or a glass vial. Use a clean, grounded stainless-steel spatula to transfer the 5-(2-Furyl)-3-methyl-1H-pyrazole.

  • Containment: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the vial with a solvent-dampened tissue (e.g., ethanol) to remove microscopic residual dust.

Protocol 2: Emergency Spill Response

In the event of a powder spill, immediate containment is required to prevent inhalation exposure.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don a fitted N95/P100 respirator if the spill occurred outside of a fume hood.

  • Suppress: Do NOT dry sweep. Cover the spilled powder with a damp absorbent pad or an inert binding material (e.g., vermiculite or sand) to suppress dust generation.

  • Collect: Use non-sparking tools to gently scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a high-polarity solvent (e.g., an ethanol/water mixture) to dissolve residual organics, followed by a thorough wash with soap and water.

Protocol 3: Disposal Plan

Furan and pyrazole derivatives must not be released into the environment or standard wastewater systems.

  • Segregation: Classify the material and all contaminated consumables (gloves, wipes, weigh boats) as "Halogen-Free Organic Waste."

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers or concentrated acids. The electron-rich furan ring is highly susceptible to exothermic electrophilic aromatic substitution and rapid oxidation.

  • Destruction: Label the container clearly with the chemical name and CAS 73849-68-0. Submit the waste to a licensed environmental health and safety (EHS) facility for high-temperature chemical incineration equipped with an afterburner and scrubber.

References

  • Title: 5-(2-Furyl)
  • Source: NCBI Bookshelf (National Research Council)
  • Source: Oxford Academic (Toxicological Sciences)
  • Title: Electrophilic intermediates produced by bioactivation of furan Source: PubMed - NIH URL
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC - NIH URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.